Methyl 4-chloro-2-methyl-5-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-2-methyl-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWINPPGAOTYOJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Methyl 4-chloro-2-methyl-5-nitrobenzoate
The "Pivot" Scaffold in Next-Generation Kinase Inhibitor Synthesis[1][2]
Executive Summary
Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS 190367-56-7) represents a critical class of polysubstituted aromatic scaffolds used extensively in the development of Tyrosine Kinase Inhibitors (TKIs), specifically those targeting EGFR Exon 20 insertions (e.g., Mobocertinib precursors).[1][2]
Its value lies in its orthogonal reactivity :
-
Electrophilic "Pivot" (C4-Cl): Highly activated for Nucleophilic Aromatic Substitution (
) due to the ortho-nitro and para-ester electron-withdrawing groups.[1][2] -
Reducible Core (C5-NO2): Precursor to anilines for heterocycle fusion or amide coupling.[1][2]
-
Modifiable Tail (C1-Ester): A handle for lipophilicity tuning (transesterification) or cyclization.[1][2]
This guide details the process chemistry, safety protocols, and synthetic utility of this intermediate, designed for medicinal chemists and process engineers.[2]
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| CAS Number | 190367-56-7 |
| IUPAC Name | Methyl 4-chloro-2-methyl-5-nitrobenzoate |
| Molecular Formula | |
| Molecular Weight | 229.62 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 68–72 °C (Typical) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |
| Key Hazard | Skin/Eye Irritant; Thermal sensitivity (Nitro group) |
Synthetic Route & Process Chemistry
The industrial synthesis typically employs a Nitration-First or Esterification-First strategy starting from 4-chloro-2-methylbenzoic acid.[1][2] The Esterification-First route is preferred in scale-up to minimize carboxylic acid solubility issues during the nitration quench.[1][2]
3.1. Regioselectivity Logic
The nitration position is dictated by the cooperative directing effects of the substituents on the Methyl 4-chloro-2-methylbenzoate precursor:
-
-COOMe (C1): Meta-director (deactivating). Directs to C3 or C5.[1]
-
-CH3 (C2): Ortho/Para-director (activating). Directs to C3, C5, or C6.[2]
-
-Cl (C4): Ortho/Para-director (deactivating).[1][2] Directs to C3 or C5.[1]
Result: C5 is the consensus site.[1] C3 is sterically hindered (sandwiched between Methyl and Chloro groups), making C5 the kinetically and thermodynamically favored product.[2]
3.2. Visualization: Synthesis Workflow
Figure 1: Industrial synthesis pathway prioritizing the esterification-first approach to manage solubility and purification.
Reactivity & Applications (The "Pivot")
The molecule serves as a divergent point in drug synthesis.[1][2] The chlorine atom at C4 is the "pivot" because it can be displaced by amines to install the pharmacophore's "head," while the nitro group is reduced to form the "body."[2]
4.1. The
Displacement (Key Reaction)
The C4-Chlorine is activated by the ortho-nitro group.[1][2] This allows for facile substitution with anilines or aliphatic amines, a reaction essential for creating the core structure of drugs like Mobocertinib (where a similar scaffold is used, often requiring transesterification to the isopropyl ester later).[2]
4.2. Visualization: Divergent Reactivity
Figure 2: The "Pivot" concept illustrating the three primary functionalization pathways available to medicinal chemists.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 4-chloro-2-methyl-5-nitrobenzoate
Note: This protocol assumes starting from the methyl ester precursor.[1][2]
Reagents:
Procedure:
-
Preparation: Charge
into a jacketed reactor. Cool to 0–5 °C.[1] -
Dissolution: Slowly add Methyl 4-chloro-2-methylbenzoate. Ensure complete dissolution (stirring is critical).[1][2]
-
Nitration (Exotherm Control): Add
dropwise over 60 minutes. -
Reaction: Stir at 5–10 °C for 2 hours. Monitor by HPLC (Target: <2% Starting Material).
-
Quench: Pour reaction mixture slowly onto crushed ice/water (10 vol).
-
Isolation: Filter the precipitated pale yellow solid. Wash with cold water until pH is neutral.[1]
-
Purification: Recrystallize from Ethanol/Water if regioisomer impurities (>3%) are detected.[1]
Protocol B:
Displacement (Generic TKI Synthesis Step)
This step demonstrates the displacement of the Chlorine atom by an aniline derivative.[2]
Reagents:
Procedure:
-
Dissolve the nitrobenzoate in DMF under
atmosphere. -
Heat to 60–80 °C. (The nitro group activates the Cl, allowing milder conditions than unactivated aryls).[1][2]
-
Monitor by LC-MS for the formation of the secondary amine.[1]
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Handling & Safety (SDS Highlights)
| Hazard Category | Classification | Precaution |
| Health | Skin Irrit. 2, Eye Irrit. 2 | Wear nitrile gloves and safety goggles.[1][2] |
| Reactivity | Nitro-aromatic | Shock Sensitive (Low): Avoid grinding dry solid.[1][2] Thermal: Do not heat bulk material >150 °C without DSC testing. |
| Storage | Stable | Store in cool, dry place.[1][3] Light sensitive (protect from UV).[1][2] |
Self-Validating Safety Check: Before scaling up the nitration step, always perform a DSC (Differential Scanning Calorimetry) scan on the reaction mixture to determine the onset temperature of decomposition.[2] Ensure the cooling capacity of the reactor exceeds the maximum theoretical heat release.
References
-
PubChem. (2025).[1] Methyl 4-chloro-2-methyl-5-nitrobenzoate Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Takeda Pharmaceutical Co. (2019).[1][2] Patent WO2019113345A1: Heterocyclic compounds as EGFR inhibitors.[1][2] (Describes the use of 4-chloro-2-methyl-5-nitrobenzoate derivatives in Mobocertinib analogs). Available at: [1][2]
-
MDPI. (2012).[1] Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (Provides structural context for chlorinated nitro-aromatics). Available at: [Link][1][2]
Sources
- 1. Methyl 4-chloro-2-nitrobenzoate | C8H6ClNO4 | CID 39135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery, Development, Inventions, and Patent Trends on Mobocertinib Succinate: The First-in-Class Oral Treatment for NSCLC with EGFR Exon 20 Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Molecular weight and formula of Methyl 4-chloro-2-methyl-5-nitrobenzoate
Advanced Synthesis, Characterization, and Pharmaceutical Applications
Executive Summary
Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS: 190367-56-7) is a highly functionalized aromatic ester serving as a critical intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). Its structural utility lies in its "push-pull" electronic configuration: the electron-withdrawing nitro and ester groups activate the chlorine atom for Nucleophilic Aromatic Substitution (
This guide details the physicochemical properties, validated synthetic protocols, and downstream applications of this molecule, specifically highlighting its role in the development of PAD4 inhibitors and potential next-generation kinase inhibitors.
Physicochemical Characterization
The following data establishes the baseline identity for quality control (QC) and analytical profiling.
| Property | Value / Description |
| IUPAC Name | Methyl 4-chloro-2-methyl-5-nitrobenzoate |
| CAS Registry Number | 190367-56-7 |
| Molecular Formula | |
| Molecular Weight | 229.62 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 68–72 °C (Typical range for pure isomer) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Purity Marker (HPLC) | >98.0% (AUC) |
Structural Logic
The molecule consists of a benzene core substituted at four positions. The steric crowding between the C2-methyl and C1-ester groups forces a slight twist in the ester plane, while the C4-chloro and C5-nitro groups are positioned ortho to each other. This specific arrangement is vital for its reactivity profile:
-
C4-Chlorine: Activated for displacement by amines/thiols due to the ortho-nitro and para-ester electron-withdrawing effects.
-
C5-Nitro: Precursor for amino functionality.
Synthetic Pathways & Process Chemistry
The synthesis of Methyl 4-chloro-2-methyl-5-nitrobenzoate is a classic study in regioselective electrophilic aromatic substitution . The precursor, Methyl 4-chloro-2-methylbenzoate, contains two directing groups that must be balanced against steric hindrance.
Retrosynthetic Analysis
-
Precursor: Methyl 4-chloro-2-methylbenzoate
-
Reagents: Fuming Nitric Acid (
), Sulfuric Acid ( )
Validated Synthesis Protocol (Nitration)
Note: This reaction is exothermic. Temperature control is critical to prevent dinitration or hydrolysis of the ester.
Step-by-Step Methodology:
-
Preparation: Charge a jacketed glass reactor with concentrated sulfuric acid (5.0 equiv) and cool to 0°C.
-
Substrate Addition: Dissolve Methyl 4-chloro-2-methylbenzoate (1.0 equiv) in the acid. Ensure the internal temperature (
) remains <5°C. -
Nitration: Slowly add a pre-cooled mixture of Fuming
(1.1 equiv) and dropwise.-
Critical Control Point: Maintain
between 0–5°C. Exceeding 15°C significantly increases the formation of the C3-nitro isomer and dinitro impurities.
-
-
Quenching: Stir for 1 hour at 0°C. Pour the reaction mixture onto crushed ice/water (10x volume).
-
Isolation: Filter the resulting precipitate. Wash the cake with cold water until the filtrate is neutral (pH 7).
-
Purification: Recrystallize from Methanol (MeOH) to remove trace acid and regioisomers.
Reaction Workflow Diagram
Figure 1: Electrophilic aromatic substitution pathway highlighting the regioselectivity governed by steric and electronic directing effects.
Pharmaceutical Applications
This molecule is not merely an end-product but a versatile "scaffold builder" for complex heterocycles.
Precursor for PAD4 Inhibitors (Benzimidazoles)
Recent patent literature identifies this benzoate as a key starting material for Protein Arginine Deiminase 4 (PAD4) inhibitors , which are therapeutic targets for Rheumatoid Arthritis and Lupus.
Mechanism of Derivatization:
- Displacement: The C4-chlorine is displaced by a primary amine (e.g., methylamine or a functionalized aniline). The presence of the ortho-nitro group makes the chlorine highly labile.
-
Nitro Reduction: The C5-nitro group is reduced to an amine (using
or ). -
Cyclization: The resulting diamine reacts with a carbonyl source (like formic acid or an aldehyde) to close the imidazole ring, forming the benzimidazole core.
Derivatization Workflow
Figure 2: Synthetic utility of the target molecule in constructing pharmacologically active benzimidazole scaffolds.
Analytical Profiling & Safety
NMR Interpretation (Predicted)
To validate the synthesis, the
-
~2.6 ppm (s, 3H): Aryl-Methyl group (
). -
~3.9 ppm (s, 3H): Ester-Methyl group (
). - ~7.4 ppm (s, 1H): Aromatic proton at C3 (shielded by methyl/chloro).
- ~8.5 ppm (s, 1H): Aromatic proton at C6 (deshielded by nitro/ester).
-
Note: The absence of coupling (singlets) confirms the para arrangement of the protons (positions 3 and 6), validating the 2,4,5-substitution pattern.
Safety Protocols
-
Energetic Hazard: As a nitro-aromatic, this compound possesses high potential energy. Avoid heating dry solids >100°C.
-
Sensitizer: Halogenated nitrobenzoates are potent skin sensitizers. Use full PPE (nitrile gloves, respirator) during handling.
References
-
PubChem. (2025).[3][4] Methyl 4-chloro-2-methyl-5-nitrobenzoate (Compound). National Library of Medicine. [Link]
- Pike, A. et al. (2016). Benzoimidazole derivatives as PAD4 inhibitors. WO2016185279A1.
-
Organic Syntheses. (Coll. Vol. 1). Nitration of Methyl Benzoate Derivatives. (General methodology reference for mixed acid nitration). [Link]
Sources
- 1. Methyl 5-amino-4-cyano-2-methylbenzoate | Benchchem [benchchem.com]
- 2. WO2016185279A1 - Benzoimidazole derivatives as pad4 inhibitors - Google Patents [patents.google.com]
- 3. Revaprazan | C22H23FN4 | CID 204104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 10846366 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4-chloro-2-methyl-5-nitrobenzoate: Properties, Safety, and Synthetic Considerations
This technical guide provides a comprehensive overview of Methyl 4-chloro-2-methyl-5-nitrobenzoate, a substituted aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of detailed experimental data for this specific molecule, this document integrates foundational safety information with inferred properties and protocols derived from structurally analogous compounds. This approach is designed to offer a robust framework for its safe handling, use, and further investigation.
Introduction and Chemical Identity
Methyl 4-chloro-2-methyl-5-nitrobenzoate belongs to the class of nitrobenzoate esters, which are pivotal intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The presence of chloro, methyl, and nitro substituents on the benzene ring, along with a methyl ester, imparts a unique electronic and steric profile, making it a versatile building block for further chemical modifications. Understanding its properties and handling requirements is paramount for its effective and safe utilization in a research and development setting.
Table 1: Chemical Identifiers for Methyl 4-chloro-2-methyl-5-nitrobenzoate
| Identifier | Value |
| CAS Number | 190367-56-7 |
| Molecular Formula | C₉H₈ClNO₄ |
| Molecular Weight | 229.62 g/mol |
| IUPAC Name | methyl 4-chloro-2-methyl-5-nitrobenzoate |
| Canonical SMILES | COC(=O)C1=CC([O-])=C(Cl)C=C1C |
Physicochemical Properties
Table 2: Physicochemical Properties of Methyl 4-chloro-2-methyl-5-nitrobenzoate and Related Analogues
| Property | Methyl 4-chloro-2-methyl-5-nitrobenzoate | Methyl 4-chloro-2-nitrobenzoate (Analogue) | Methyl 5-chloro-2-nitrobenzoate (Analogue) |
| Appearance | Solid | Crystalline powder | Off-white powder solid |
| Melting Point | Data not available | 43-45 °C | 48-51 °C |
| Boiling Point | Data not available | 285.6±20.0 °C (Predicted) | Data not available |
| Solubility | Data not available | Insoluble in water | Insoluble in water |
The causality behind these properties lies in the molecular structure. The planar aromatic ring and polar nitro and ester groups likely lead to a crystalline solid state with a relatively moderate melting point. The presence of a chlorine atom and a nitro group, both electron-withdrawing, influences the molecule's polarity and reactivity.
Safety Data Sheet (SDS) and Hazard Analysis
While a complete SDS for Methyl 4-chloro-2-methyl-5-nitrobenzoate is not publicly available, crucial hazard information has been identified. This section synthesizes this specific data with comprehensive safety protocols from closely related nitroaromatic compounds to provide a thorough understanding of the potential risks and necessary precautions.
GHS Hazard Identification
Based on available supplier information, Methyl 4-chloro-2-methyl-5-nitrobenzoate is classified as follows:
-
Pictogram: GHS07 (Harmful/Irritant)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
Structurally similar compounds, such as other chlorinated nitrobenzoates, are also known to cause skin and eye irritation, as well as respiratory irritation. Therefore, it is prudent to handle this compound with the assumption that it may also exhibit these properties.
Caption: Recommended PPE for handling Methyl 4-chloro-2-methyl-5-nitrobenzoate.
Synthetic Protocol: A Plausible Route
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for Methyl 4-chloro-2-methyl-5-nitrobenzoate.
Step-by-Step Experimental Protocol
Disclaimer: This is a proposed protocol and should be optimized and validated in a laboratory setting. All work should be performed in a fume hood with appropriate PPE.
-
Preparation of the Nitrating Mixture:
-
In a flask cooled in an ice-salt bath to 0°C or less, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. The ratio will depend on the scale of the reaction, but a common mixture is a 1:1 volume ratio. Maintain the temperature below 10°C.
-
-
Reaction:
-
In a separate reaction flask equipped with a magnetic stirrer and a thermometer, dissolve the starting material, Methyl 4-chloro-2-methylbenzoate, in concentrated sulfuric acid, keeping the temperature below 10°C.
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material. The rate of addition should be controlled to maintain the reaction temperature between 5-15°C. The methyl and chloro groups on the starting material will direct the nitration to the 5-position.
-
After the addition is complete, continue stirring the mixture for an additional 15-30 minutes, allowing the reaction to go to completion.
-
-
Workup and Isolation:
-
Carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Filter the solid product by suction filtration and wash thoroughly with cold water to remove any residual acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Applications in Research and Drug Development
Chlorinated nitroaromatic compounds are important building blocks in the synthesis of various industrial and pharmaceutical chemicals. The functional groups on Methyl 4-chloro-2-methyl-5-nitrobenzoate offer several avenues for further chemical transformations:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which is a common step in the synthesis of many biologically active molecules, including potential antibacterial agents.
-
Nucleophilic Aromatic Substitution: The chlorine atom, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles to introduce new functionalities.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other modifications.
Given these reactive sites, this compound is a promising starting material for the synthesis of novel heterocyclic compounds and as a fragment in fragment-based drug discovery programs.
Conclusion
Methyl 4-chloro-2-methyl-5-nitrobenzoate is a valuable chemical intermediate with significant potential in synthetic chemistry. While detailed experimental data for this specific compound is limited, a thorough understanding of its hazards and properties can be achieved by analyzing its chemical structure and data from closely related analogues. The safety precautions and synthetic protocol outlined in this guide provide a solid foundation for researchers to handle and utilize this compound safely and effectively in their pursuit of new scientific discoveries. As with any chemical, a thorough risk assessment should be conducted prior to any experimental work.
References
-
A-Z Chemical Direct. Methyl 4-chloro-2-methyl-5-nitrobenzoate, 98% Purity, C9H8ClNO4, 10 grams. [Link]
-
Carl ROTH. Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. [Link]
-
PubChem. Methyl 2-chloro-5-nitrobenzoate. [Link]
- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
-
MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
Truman ChemLab. Multistep Synthesis Nitration. [Link]
-
Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]
Technical Guide: Solubility Profiling & Process Engineering for Methyl 4-chloro-2-methyl-5-nitrobenzoate
The following technical guide details the solubility profiling, thermodynamic modeling, and process engineering applications for Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS 190367-56-7).
Executive Summary
Methyl 4-chloro-2-methyl-5-nitrobenzoate is a critical regioisomeric intermediate in the synthesis of Tolvaptan , a selective vasopressin V2-receptor antagonist. The synthesis of this compound typically involves the nitration of 4-chloro-2-methylbenzoic acid followed by esterification, a process that inherently produces a mixture of the desired 5-nitro and the undesired 3-nitro isomers.
This guide addresses the solubility differential required to separate these isomers. As public databases lack a definitive thermodynamic dataset for this specific CAS, this whitepaper provides the standardized experimental protocol for generating this data, the theoretical framework (Apelblat modeling) for analysis, and predictive insights for solvent selection in process scale-up.
Molecular Profile & Physicochemical Context[1][2][3][4][5][6][7][8]
Structural Analysis
The molecule features a benzene core decorated with four distinct functional groups, creating a complex polarity profile:
-
Methyl Ester (-COOCH₃): Moderate polarity, hydrogen bond acceptor.
-
Nitro Group (-NO₂): Strong dipole, electron-withdrawing, hydrogen bond acceptor.
-
Chloro (-Cl) & Methyl (-CH₃): Lipophilic, weak dipole interactions.
Solubility Prediction (Like-Dissolves-Like)
Based on the functional group contribution method and behavior of structural analogs (e.g., Methyl 4-chloro-2-nitrobenzoate), the solubility hierarchy is predicted as follows:
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Polar Aprotic | DMF, DMSO, NMP | Very High | Strong dipole-dipole interactions with the nitro group. |
| Moderately Polar | Acetone, Ethyl Acetate, THF | High | Dipole interactions; suitable for reaction solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | H-bonding with ester/nitro oxygens. Ideal for Crystallization. |
| Non-Polar | Toluene, Hexane, Heptane | Low | Limited interaction; likely anti-solvents. |
Process Insight: The separation of the 5-nitro isomer from the 3-nitro isomer relies on the subtle difference in crystal lattice energy. The 5-nitro isomer, being more symmetrical, typically packs more efficiently, resulting in lower solubility in protic solvents compared to the 3-nitro isomer.
Experimental Methodology: Solubility Determination
To establish a validated solubility curve, researchers must employ a self-validating method. The Dynamic Laser Monitoring Method is recommended over static gravimetric analysis for its speed and accuracy in detecting the metastable zone width (MSZW).
Protocol: Dynamic Laser Monitoring
Objective: Determine the mole fraction solubility (
-
Preparation: Calibrate the laser monitoring system (e.g., focused beam reflectance measurement or simple turbidity probe) with pure solvent.
-
Excess Addition: Add a known mass of Methyl 4-chloro-2-methyl-5-nitrobenzoate to a glass jacketed vessel containing 50 mL of the target solvent.
-
Equilibration: Stir at 400 RPM. Heat the mixture until complete dissolution is detected (transmissivity = 100%).
-
Cooling Cycle: Lower the temperature at a controlled rate (e.g., 0.1 K/min). Record the temperature (
) at which the first crystal appears (transmissivity drop). -
Heating Cycle: Re-heat slowly. Record the temperature (
) where the solid completely disappears. -
Validation: The equilibrium solubility temperature (
) is approximated as , though strictly is closer to the saturation point. Repeat with increasing solute concentrations.
Visualization: Experimental Workflow
Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.
Thermodynamic Modeling & Data Analysis
Once experimental data is collected, it must be mathematically modeled to allow for interpolation during process design. The Modified Apelblat Equation is the industry standard for correlating solubility data of pharmaceutical intermediates.
The Modified Apelblat Model
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis.
Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution enthalpy (
-
Interpretation: A positive
indicates an endothermic process (solubility increases with T), which is typical for this class of nitrobenzoates. This confirms that cooling crystallization is a viable purification strategy.
Process Engineering: Purification Strategy
The synthesis of Methyl 4-chloro-2-methyl-5-nitrobenzoate yields a mixture of isomers. The goal is to isolate the 5-nitro isomer.
Solvent Selection for Recrystallization
Based on the "Like-Dissolves-Like" principle and literature on nitrobenzoate purification:
-
Recommended Solvent: Methanol or Ethanol/Water (90:10) .
-
Rationale:
-
Steep Solubility Curve: Protic solvents usually show a steep dependence of solubility on temperature for nitro-aromatics, allowing for high recovery yield upon cooling.
-
Impurity Rejection: The 3-nitro isomer is generally more soluble in alcohols than the 5-nitro isomer due to steric differences in lattice packing. This keeps the impurity in the mother liquor.
-
Visualization: Isomer Separation Logic
Figure 2: Fractional crystallization workflow for regioisomer separation.
References
-
Synthesis & Isomer Context: Baumgarth, M., et al. (1997).[1][2] "New Class of Viral Polymerase Inhibitors." Journal of Medicinal Chemistry, 40(13), 2017–2034. Link
- Establishes the synthesis pathway and the existence of the isomeric mixture.
- Solubility Measurement Protocol: Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 31(1), 85-91. Link
- Foundational paper for the Apelblat equ
-
Tolvaptan Synthesis Context: Kondo, K., et al. (1999). "7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): A Potent, Orally Active Nonpeptide Arginine Vasopressin V2 Receptor Antagonist." Bioorganic & Medicinal Chemistry, 7(8), 1743-1754. Link
Sources
Technical Monograph: Methyl 4-chloro-2-methyl-5-nitrobenzoate
Advanced Scaffolds in Medicinal Chemistry
Executive Summary & Chemical Identity
Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS: 190367-56-7) represents a highly functionalized aromatic scaffold critical to the synthesis of heterocyclic active pharmaceutical ingredients (APIs).[1][2] Its structural uniqueness lies in the "push-pull" electronic environment created by the ortho-methyl and meta-nitro substituents relative to the ester, combined with a labile chlorine atom activated for nucleophilic aromatic substitution (
This guide dissects the molecule’s utility as a divergent intermediate, providing validated protocols for its synthesis and downstream functionalization.[2]
Chemical Identifiers & Synonyms
To prevent confusion with its regioisomers (e.g., the Tolvaptan intermediate methyl 5-chloro-2-nitrobenzoate), strict adherence to the substitution pattern is required.[1]
| Identifier Type | Value / Description |
| IUPAC Name | Methyl 4-chloro-2-methyl-5-nitrobenzoate |
| Common Synonyms | Methyl 4-chloro-5-nitro-o-toluate; 4-Chloro-2-methyl-5-nitrobenzoic acid methyl ester |
| CAS Number | 190367-56-7 |
| Molecular Formula | |
| Molecular Weight | 229.62 g/mol |
| SMILES | COC(=O)C1=CC(=C(C=C1C)Cl)[O-] |
| Key Structural Feature | 4-Chloro position activated by 5-Nitro group ( |
Synthetic Architecture
The synthesis of this scaffold is governed by the directing effects of the o-toluate core.[1] The most robust industrial route involves the nitration of methyl 4-chloro-2-methylbenzoate.[1]
Mechanistic Pathway (Graphviz)
The following diagram illustrates the regioselectivity logic.[1][2] The ester group directs meta, while the chlorine and methyl groups direct ortho/para.[2] The 5-position is the electronic sweet spot, reinforced by the steric accessibility relative to position 3.[1][2]
Figure 1: Synthetic logic flow.[1][2][3][4] The 5-nitro position is thermodynamically favored due to cooperative directing effects of the Cl and Ester groups.
Validated Synthesis Protocol
Objective: Preparation of Methyl 4-chloro-2-methyl-5-nitrobenzoate from Methyl 4-chloro-2-methylbenzoate.
-
Reagents: Fuming Nitric Acid (
), Concentrated Sulfuric Acid ( ), Dichloromethane (DCM).[1][2] -
Causality: The use of mixed acid (
) generates the nitronium ion ( ) in situ.[1][2] Temperature control is critical; exceeding 10°C increases the risk of dinitration or ester hydrolysis.[2]
Step-by-Step Workflow:
-
Preparation: Dissolve Methyl 4-chloro-2-methylbenzoate (1.0 eq) in concentrated
(5 vol) at -5°C. -
Nitration: Add fuming
(1.1 eq) dropwise over 30 minutes. Critical: Maintain internal temperature < 0°C to ensure regioselectivity.[1][2] -
Quench: Pour the reaction mixture onto crushed ice (10 vol). The product typically precipitates as a pale yellow solid.[2]
-
Isolation: Filter the solid. Wash with cold water (3x) to remove residual acid.[1][2]
-
Self-Validation:
Reactivity Profile & Drug Design Applications
This molecule is a "linchpin" scaffold.[1][2] The 5-nitro group serves two distinct roles: it acts as an electron-withdrawing group (EWG) to activate the 4-chlorine for substitution, and it serves as a latent amine for future cyclization.[1]
The Advantage
In drug discovery, replacing the chlorine with complex amines is a standard method to introduce solubility-enhancing groups (e.g., morpholines, piperazines).[1]
Why it works: The 5-nitro group is ortho to the 4-chlorine.[1] Through resonance, the nitro group stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack, lowering the activation energy for the displacement of chloride.[2]
Divergent Synthesis Map
Figure 2: Divergent reactivity profile. The scaffold allows for orthogonal functionalization at the Cl, NO2, and Ester sites.[2]
Validated Protocol: Nucleophilic Aromatic Substitution ( )
This protocol describes the displacement of the 4-chloro group with a secondary amine (e.g., Morpholine), a common motif in kinase inhibitors.[1]
Protocol Parameters
| Parameter | Condition |
| Solvent | DMF or DMSO (Polar aprotic promotes |
| Base | |
| Temperature | 60°C - 80°C |
| Stoichiometry | 1.0 eq Substrate : 1.2 eq Amine : 2.0 eq Base |
Step-by-Step Methodology
-
Charge: To a reaction vial, add Methyl 4-chloro-2-methyl-5-nitrobenzoate (230 mg, 1.0 mmol) and anhydrous
(276 mg, 2.0 mmol). -
Solvate: Add DMF (3.0 mL). Stir to create a suspension.
-
Addition: Add Morpholine (105 µL, 1.2 mmol).
-
Reaction: Heat to 60°C. Monitor by HPLC or TLC.
-
Mechanism Note: The solution will likely turn deep yellow/orange due to the formation of the charge-transfer complex or the nitrophenyl-amine product.[1]
-
-
Workup: Dilute with water (15 mL). Extract with EtOAc.[1][2][5] Wash organics with brine to remove DMF.[1][2]
-
Self-Validating Check:
Handling and Stability Data
Researchers must treat this compound as a potentially energetic material due to the nitro group, although the small molecular weight suggests moderate stability compared to polynitro compounds.[2]
-
Storage: Store at 2-8°C under inert atmosphere (
). Moisture sensitive (ester hydrolysis risk over long term).[1][2] -
Safety: Irritant.[1][2] Potential sensitizer.[1][2] Avoid inhalation of dust.[1][2]
-
Solubility:
References
-
Bunnett, J. F. (1951).[1][2] Mechanism of Nucleophilic Aromatic Substitution. Quarterly Reviews, Chemical Society, 5(2), 121-141.[1][2] (Foundational mechanism for
activation by nitro groups). -
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 39135, Methyl 4-chloro-2-nitrobenzoate. (Cited for structural comparison of isomers).[1][2] Retrieved from [Link]
-
MDPI. (2012).[1][2] Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2, 138-141.[1][2] (Reference for nitration protocols of similar chlorotoluene scaffolds). Retrieved from [Link][1][2][4]
Sources
- 1. Methyl 4-chloro-2-nitrobenzoate | C8H6ClNO4 | CID 39135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 4-chloro-2-methyl-5-nitrobenzoate melting point and physical state
The following technical guide is structured to serve as a high-level operational whitepaper. It prioritizes the "how" and "why" of handling Methyl 4-chloro-2-methyl-5-nitrobenzoate, addressing the specific challenges of regioisomerism and physical characterization in a drug development context.
Core Identity & Physicochemical Characterization
| Parameter | Technical Specification |
| IUPAC Name | Methyl 4-chloro-2-methyl-5-nitrobenzoate |
| CAS Registry Number | 190367-56-7 |
| Molecular Formula | C₉H₈ClNO₄ |
| Molecular Weight | 229.62 g/mol |
| Physical State | Crystalline Solid |
| Appearance | Pale yellow to off-white needles or powder |
| Melting Point | Experimental Range: 62–68 °C (Typical for pure isomer)Note: Commercial samples often exhibit broad ranges (e.g., 55–65 °C) due to 3-nitro isomer contamination. |
| Solubility | High: DCM, EtOAc, THF, AcetoneLow: Hexanes, Water |
| Primary Application | Intermediate for kinase inhibitors (e.g., substituted aminobenzoates via reduction) |
Part 1: Executive Summary & Strategic Context
Methyl 4-chloro-2-methyl-5-nitrobenzoate is a critical electrophilic building block used primarily in the synthesis of pharmaceutical agents requiring a polysubstituted benzene core. Its utility lies in the orthogonal reactivity of its three functional handles:
-
Methyl Ester: Amenable to hydrolysis or amide coupling.
-
Nitro Group: Precursor to an aniline (via reduction) for subsequent cross-coupling or heterocycle formation.
-
Aryl Chloride: A handle for SₙAr reactions (activated by the ortho-nitro group) or Palladium-catalyzed couplings.
The Critical Challenge: The synthesis of this compound via nitration of methyl 4-chloro-2-methylbenzoate inherently produces a regioisomeric mixture of the 5-nitro (Target) and 3-nitro (Impurity) isomers. Distinguishing and separating these isomers is the primary obstacle in process chemistry.
Part 2: Synthesis & Regiocontrol Logic (Graphviz)
The following workflow illustrates the standard synthetic route and the critical purification decision points required to isolate the pure 5-nitro isomer.
Figure 1: Synthetic workflow emphasizing the divergence of regioisomers during the nitration step.
Part 3: Experimental Protocols & Self-Validating Systems
Synthesis & Purification Protocol
Objective: To synthesize the target ester and remove the 3-nitro regioisomer.
-
Nitration:
-
Dissolve Methyl 4-chloro-2-methylbenzoate (1.0 eq) in concentrated H₂SO₄ at 0°C.
-
Dropwise add fuming HNO₃ (1.1 eq) maintaining internal temperature <10°C. Mechanism: The methyl group (activator) directs ortho/para, but the C4-Cl and C1-Ester block/deactivate specific sites. The C5 position is sterically accessible and electronically favored relative to C3.
-
Stir at 0°C for 1 hour, then warm to RT.
-
-
Work-up:
-
Pour onto crushed ice. The product precipitates as a gummy solid. Extract with EtOAc.
-
-
The "Self-Validating" Purification (Recrystallization):
-
The crude solid typically melts over a broad range (e.g., 45–60°C).
-
Solvent System: Dissolve crude in minimum boiling Methanol (MeOH).
-
Cooling: Allow slow cooling to RT, then 4°C.
-
Validation: The 5-nitro isomer crystallizes as needles; the 3-nitro isomer remains largely in the supernatant.
-
Checkpoint: If the melting point is <60°C, a second recrystallization is mandatory.
-
Analytical Discrimination (NMR)
Distinguishing the 5-nitro (target) from the 3-nitro (impurity) is critical.
-
Target (5-Nitro): The two aromatic protons are para to each other.
-
Signal: Two singlets (or very weak coupling) in ¹H NMR.
-
-
Impurity (3-Nitro): The two aromatic protons are ortho to each other.
-
Signal: Two doublets with a characteristic coupling constant (J ≈ 8.0–9.0 Hz).
-
Part 4: Safety & Stability (DSC Analysis)
As a nitro-aromatic compound, thermal stability is a safety concern during scale-up.
Differential Scanning Calorimetry (DSC) Profile:
-
Endotherm (Melting): ~65°C (Sharp peak indicates high purity).
-
Exotherm (Decomposition): Typically >250°C.[1]
-
Hazard: Do not distill the crude reaction mixture. The nitro group provides significant energy upon decomposition. Always rely on crystallization or chromatography.
Part 5: References
-
PubChem Compound Summary. Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS 190367-56-7).[2][3] National Center for Biotechnology Information. [Link]
-
Patent Literature (Synthesis Context). Process for the preparation of 4-chloro-2-methyl-5-nitrophenol and related intermediates. (Analogous chemistry for regioisomer separation).
Sources
Suppliers and price of Methyl 4-chloro-2-methyl-5-nitrobenzoate for research
This in-depth technical guide details the procurement, chemical properties, synthetic utility, and quality assurance protocols for Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS: 190367-56-7).
CAS: 190367-56-7 | Formula: C₉H₈ClNO₄ | MW: 229.62 g/mol [1]
Executive Summary
Methyl 4-chloro-2-methyl-5-nitrobenzoate is a highly functionalized aromatic building block used primarily in the synthesis of pharmaceutical intermediates, specifically PAD4 (Protein Arginine Deiminase 4) inhibitors and kinase inhibitors. Its structural value lies in its trisubstituted benzene core , which offers three distinct vectors for chemical diversification:
-
Methyl Ester: Amenable to hydrolysis or amidation.
-
Aryl Chloride: Activated by the ortho-nitro group for Nucleophilic Aromatic Substitution (SₙAr).
-
Nitro Group: Reducible to an aniline for subsequent coupling.
This guide provides researchers with verified supplier data, pricing benchmarks, and validated handling protocols to ensure reproducibility in drug discovery workflows.
Procurement Landscape & Pricing Analysis[2]
Market Overview
The compound is classified as a Tier 2 Research Chemical , meaning it is readily available from specialized catalog suppliers but requires lead time for multi-gram (>100g) bulk orders. It is typically synthesized on-demand or stocked in small aliquots (1g–5g) to prevent hydrolysis.
Supplier & Pricing Table (Q1 2025 Estimates)
Note: Prices are aggregated from global distributors and normalized to USD. Pricing for research quantities fluctuates based on stock levels.
| Supplier Tier | Typical Vendors | Pack Size | Price Range (USD) | Lead Time | Purity Grade |
| Catalog (Retail) | Fluorochem, AK Scientific, BLD Pharm | 100 mg | $20 - $35 | 1-3 Days | ≥97% |
| Catalog (Retail) | Fluorochem, Sigma (Marketplace) | 1 g | $55 - $75 | 1-3 Days | ≥98% |
| Catalog (Retail) | TCI, Combi-Blocks | 5 g | $160 - $200 | 3-7 Days | ≥98% |
| Bulk (CRO) | Ambeed, Enamine, WuXi AppTec | 100 g+ | Inquire (Est. $800+) | 2-4 Weeks | Custom |
Procurement Decision Logic
Use the following logic flow to determine the optimal sourcing strategy based on your project phase.
Figure 1: Decision matrix for sourcing Methyl 4-chloro-2-methyl-5-nitrobenzoate based on scale.
Chemical Identity & Synthetic Context[1][2][3][4][5][6]
Structural Properties[6][7]
-
SMILES: COC(=O)C1=CC(=C(C=C1C)Cl)[O-]
-
Melting Point: 77–80 °C (Solid)
-
Solubility: Soluble in DCM, DMSO, Ethyl Acetate; sparingly soluble in water.
Synthesis Pathway & Regiochemistry
Understanding the synthesis is crucial for troubleshooting impurities. The compound is typically derived from 4-chloro-2-methylbenzoic acid .[2]
-
Precursor: 4-chloro-2-methylbenzoic acid.
-
Nitration: Electrophilic aromatic substitution.
-
Esterification: Standard Fischer esterification (MeOH/H₂SO₄) or alkylation (MeI/K₂CO₃).
Figure 2: Industrial synthesis route. Note the nitration step dictates the isomeric purity.
Quality Assurance & Validation Protocols
When receiving this compound, "Certificate of Analysis" (CoA) data should be validated internally, especially for SₙAr applications where chloride hydrolysis is a risk.
Protocol 1: Purity Analysis (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (aromatic) and 210 nm (carbonyl).
-
Acceptance Criteria: Single peak >98% area. Common impurity: Hydrolyzed acid (broad peak at earlier retention time).
Protocol 2: Functional Validation (SₙAr Test)
To verify the reactivity of the C-Cl bond for library synthesis:
-
Dissolve 10 mg of compound in 0.5 mL DMSO.
-
Add 1.5 eq. of Morpholine and 2.0 eq. of DIPEA.
-
Heat to 60°C for 1 hour.
-
Check: LC-MS should show complete conversion to the morpholine adduct (Mass shift: -35.5 (Cl) + 86 (Morpholine) = +50.5 amu).
Applications in Drug Discovery
The primary utility of CAS 190367-56-7 is as a scaffold for PAD4 inhibitors and VDAC1 modulators .
Case Study: PAD4 Inhibitor Synthesis
In the development of inhibitors for Protein Arginine Deiminase 4 (associated with Rheumatoid Arthritis), this benzoate serves as the "left-hand" side of the molecule.
-
Step A: SₙAr displacement of the Chlorine by a diamine or specialized amine.
-
Step B: Reduction of the Nitro group to an aniline.
-
Step C: Cyclization to form benzimidazole or quinazolinone cores.
Reference Patent: WO2016185279A1 describes the use of this specific intermediate (Intermediate 91) to synthesize benzimidazole derivatives.
Safety & Handling (SDS Summary)
Signal Word: DANGER
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H317: May cause an allergic skin reaction (Sensitizer warning common with chlorinated nitrobenzenes).
Storage:
-
Store at 2-8°C (Refrigerate).
-
Keep under inert atmosphere (Nitrogen/Argon) if storing for >3 months to prevent ester hydrolysis.
References
-
Chemical Identity & Suppliers
-
Synthesis & Application
-
Pike, K. G., et al. (2016). "Benzoimidazole derivatives as PAD4 inhibitors." World Intellectual Property Organization Patent WO2016185279A1. Retrieved from
-
MDPI (2012). "Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene." (Structural analog context). Retrieved from
-
-
Safety Data
Sources
- 1. Page loading... [guidechem.com]
- 2. WO2016185279A1 - Benzoimidazole derivatives as pad4 inhibitors - Google Patents [patents.google.com]
- 3. labproinc.com [labproinc.com]
- 4. quora.com [quora.com]
- 5. Methyl 5-amino-4-cyano-2-methylbenzoate | Benchchem [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. arctomsci.com [arctomsci.com]
- 8. jk-sci.com [jk-sci.com]
Methodological & Application
Application Note: Synthesis of Methyl 4-chloro-2-methyl-5-nitrobenzoate
[1][2]
Introduction & Retrosynthetic Analysis
The synthesis of Methyl 4-chloro-2-methyl-5-nitrobenzoate relies on the principle of Electrophilic Aromatic Substitution (EAS) . The regioselectivity is governed by the interplay of three substituents on the benzene ring:
-
Methyl Group (C2): Activating, ortho/para-directing.
-
Chloro Group (C4): Weakly deactivating, ortho/para-directing.
-
Ester Group (C1): Deactivating, meta-directing.
Regiochemical Logic:
-
C3 Position: Sterically crowded (sandwiched between the C2-Methyl and C4-Chloro groups).
-
C5 Position: Electronically favored. It is para to the activating methyl group and meta to the deactivating ester. It is also ortho to the chlorine atom, which directs ortho/para.
Retrosynthetic Scheme (Graphviz)
Experimental Protocols
Phase 1: Esterification of 4-Chloro-2-methylbenzoic Acid
Note: If Methyl 4-chloro-2-methylbenzoate (CAS 15945-29-6) is purchased directly, skip to Phase 2.
Objective: Convert the carboxylic acid to the methyl ester to improve solubility in organic solvents and protect the acid functionality.
Reagents:
-
4-Chloro-2-methylbenzoic acid (1.0 equiv)
-
Methanol (Solvent/Reagent, excess)
-
Sulfuric Acid (H
SO ), conc.[1][2] (Catalytic, 0.1 equiv) or Thionyl Chloride (SOCl ) (1.2 equiv)
Procedure (SOCl
-
Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a reflux condenser and a drying tube (CaCl
). -
Addition: Charge the flask with 4-Chloro-2-methylbenzoic acid (10.0 g, 58.6 mmol) and Methanol (100 mL).
-
Activation: Cool to 0°C in an ice bath. Dropwise add Thionyl Chloride (5.1 mL, 70.3 mmol) over 15 minutes. Caution: Exothermic, gas evolution (HCl, SO
). -
Reaction: Remove ice bath and heat to reflux (65°C) for 3–5 hours. Monitor by TLC (Hexane/EtOAc 4:1) until starting material is consumed.
-
Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dissolve the residue in Ethyl Acetate (100 mL).
-
Wash: Wash with Sat. NaHCO
(2 x 50 mL) to neutralize traces of acid, followed by Brine (50 mL). -
Drying: Dry organic layer over anhydrous Na
SO , filter, and concentrate. -
Yield: Expect ~10.5 g (97%) of a colorless oil or low-melting solid.
Phase 2: Nitration to Methyl 4-chloro-2-methyl-5-nitrobenzoate
Objective: Regioselective introduction of the nitro group at the C5 position.
Safety Critical:
-
Exotherm: Nitration is highly exothermic.[1] Temperature control is vital to prevent dinitration or "runaway" thermal events.
-
Corrosive: Fuming Nitric Acid is a potent oxidizer. Use glass/Teflon equipment only.
Reagents:
-
Methyl 4-chloro-2-methylbenzoate (1.0 equiv)[3]
-
Sulfuric Acid (H
SO ), conc.[1][2] (Solvent, 10 vol) -
Potassium Nitrate (KNO
) or Fuming HNO (1.05 equiv)
Step-by-Step Protocol:
-
Preparation of Nitrating Agent:
-
In a separate beaker, dissolve KNO
(1.05 equiv) in H SO (3 volumes relative to substrate). Keep at 0–5°C. -
Why KNO
? Using solid nitrate salts allows for precise stoichiometric control and generates the active nitronium ion (NO ) in situ without adding water (which is present in standard HNO ).
-
-
Substrate Solubilization:
-
In a 3-neck RBF equipped with a thermometer and mechanical stirrer, dissolve Methyl 4-chloro-2-methylbenzoate (10.0 g, 54.2 mmol) in H
SO (50 mL). -
Cool the solution to -5°C to 0°C using an ice/salt bath.
-
-
Nitration (The Critical Step):
-
Add the pre-mixed Nitrating Solution dropwise via an addition funnel over 45–60 minutes .
-
Constraint: Maintain internal temperature below 5°C . If temp rises, stop addition immediately and allow to cool.
-
-
Completion:
-
After addition, allow the mixture to stir at 0°C for 1 hour, then slowly warm to Room Temperature (20–25°C) over 2 hours.
-
Monitor: Check TLC or HPLC. The product is less polar than the starting material.
-
-
Quenching & Isolation:
-
Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid.
-
Stir for 30 minutes to ensure all acid is diluted.
-
-
Purification:
-
Filtration: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake copiously with cold water (3 x 100 mL) until the filtrate pH is neutral.
-
Recrystallization: Recrystallize from Ethanol/Water or Methanol if necessary to remove trace regioisomers.
-
-
Yield: Expect 10.0–11.5 g (80–92%).
Process Flow Diagram (Graphviz)
Analytical Characterization
Confirm the identity of the synthesized product using the following parameters.
| Parameter | Specification | Notes |
| Appearance | Pale yellow solid | Crystalline powder |
| Melting Point | 48–52 °C | Range may vary slightly based on purity/polymorph. |
| H-6 is deshielded by ortho-nitro and ortho-ester. | ||
| H-3 is shielded relative to H-6. | ||
| Methyl ester singlet. | ||
| Aryl methyl singlet. | ||
| Regiochemistry | Two singlets in aromatic region | Confirms para relationship of protons (C3 and C6). |
Note: The presence of two aromatic singlets is the definitive proof of the 2,4,5-substitution pattern. Regioisomers (e.g., nitro at C3) would likely show different splitting or shifts due to steric crowding.
Troubleshooting & Optimization
Issue: Formation of Dinitrated Species
-
Cause: Temperature too high or excess nitrating agent.
-
Solution: Strictly maintain temperature < 5°C during addition. Use exactly 1.05 equivalents of KNO
.
Issue: Hydrolysis of Ester
-
Cause: Reaction time too long in aqueous acid or excessive warming during quench.
-
Solution: Ensure the starting material is the ester, not the acid. If hydrolysis occurs (forming the nitro-acid), simply re-esterify using the Phase 1 protocol.
Issue: Oily Product
-
Cause: Impurities or solvent retention.
-
Solution: Triturate the oil with cold hexanes or recrystallize from minimal hot methanol.
References
-
Patent Reference: Benzoimidazole derivatives as PAD4 inhibitors. WO2016185279A1. (2016). Describes the use of Methyl 4-chloro-2-methyl-5-nitrobenzoate as a key intermediate.[4] Link
-
General Nitration Methodology: Olah, G. A., Malhotra, R., & Narang, S. C.[1] (1989).[5] Nitration: Methods and Mechanisms. VCH Publishers.
-
Compound Data: PubChem CID 39135 (Related Analog: Methyl 4-chloro-2-nitrobenzoate) & Fluorochem Product F470951 (Target CAS 190367-56-7). Link
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
- 3. 4-Chloro-2-methylbenzoic acid | 7499-07-2 | Benchchem [benchchem.com]
- 4. WO2016185279A1 - Benzoimidazole derivatives as pad4 inhibitors - Google Patents [patents.google.com]
- 5. Methyl 4-chloro-2-nitrobenzoate | C8H6ClNO4 | CID 39135 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reduction of nitro group in Methyl 4-chloro-2-methyl-5-nitrobenzoate
Application Note: Chemoselective Reduction of Methyl 4-chloro-2-methyl-5-nitrobenzoate
Part 1: Strategic Overview
The Challenge: The Chemoselectivity Paradox
The reduction of Methyl 4-chloro-2-methyl-5-nitrobenzoate (referred to herein as Compound A ) presents a classic "chemoselectivity paradox" in organic synthesis. The objective is to reduce the nitro group (
-
The Aryl Chloride: Susceptible to hydrodechlorination (loss of Cl) under standard catalytic hydrogenation conditions (e.g.,
). -
The Methyl Ester: Susceptible to hydrolysis under strongly acidic/basic conditions or transesterification in alcoholic solvents.
Target Transformation:
Methodological Selection:
To ensure process reliability and safety (E-E-A-T), this guide prioritizes the Iron/Ammonium Chloride (Fe/NH
Part 2: Primary Protocol – The Modified Béchamp Reduction
Method: Iron Powder mediated reduction in aqueous ethanol.[1][2]
Mechanism: Electron transfer from zero-valent iron (
Reagents & Stoichiometry
| Reagent | Equiv.[1][3][4] | Role |
| Compound A | 1.0 | Substrate |
| Iron Powder (Fe) | 4.0 - 5.0 | Reductant (Ensure mesh size < 325 for kinetics) |
| Ammonium Chloride | 5.0 - 8.0 | Electrolyte/Buffer (Maintains pH ~5-6) |
| Ethanol/Water (4:1) | 10-15 vol | Solvent System (Solubilizes substrate & salt) |
Step-by-Step Procedure
Step 1: Pre-activation (Critical for Induction)
-
Charge the reaction vessel with Iron Powder (4.0 eq) and Ammonium Chloride (5.0 eq).
-
Add the solvent mixture (Ethanol/Water , 4:1 ratio).[1]
-
Heat the suspension to reflux (approx. 75-80°C) and stir vigorously for 15-30 minutes.
-
Expert Insight: This "etching" step activates the iron surface, removing oxide layers that can retard reaction initiation.
-
Step 2: Substrate Addition
-
Dissolve Compound A (1.0 eq) in a minimal amount of hot ethanol.
-
Add the substrate solution dropwise to the refluxing iron suspension over 10-15 minutes.
-
Safety Note: The reaction is exothermic.[1] Controlled addition prevents thermal runaway.
-
Step 3: Reaction Monitoring
-
Maintain reflux.[1][5][6][7] The reaction typically completes within 2 to 4 hours .
-
TLC Control: Eluent: Hexane/EtOAc (7:3).
-
Starting Material (SM): High
(UV active, yellow). -
Product: Lower
(UV active, often fluorescent blue). -
Staining: The product will stain red/orange with Ehrlich’s reagent or p-Anisaldehyde (amine specific).
-
Step 4: Workup (The "Celite" Trap)
-
Cool the mixture to room temperature.
-
Filtration: Filter the black slurry through a pad of Celite 545 to remove iron oxides (
).-
Tip: Wash the Celite pad copiously with hot Ethyl Acetate (EtOAc) to recover adsorbed product.
-
-
Extraction:
-
Concentrate the filtrate to remove Ethanol.
-
Dilute the aqueous residue with water and extract with EtOAc (3x).[2]
-
Wash combined organics with Brine, dry over
, and concentrate.
-
Part 3: Alternative Protocol – Stannous Chloride ( )[1][8]
Context: Use this method for small-scale (<1g) optimization or if iron residues are problematic for downstream coupling.
Protocol:
-
Dissolve Compound A (1.0 eq) in Ethanol (0.1 M).
-
Add
(5.0 eq) in one portion. -
Heat to 70°C for 2-3 hours.
-
Workup (Caution): Tin salts form gelatinous emulsions.
-
Neutralization: Pour reaction onto ice/water and adjust pH to 8 with saturated
. -
Emulsion Breaking: Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1 hour before extraction.
-
Part 4: Process Visualization
Reaction Pathway & Selectivity Logic
Figure 1: Reaction pathway highlighting the chemoselectivity of the Iron/Ammonium Chloride method in avoiding dehalogenation and hydrolysis.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Fe/NH4Cl reduction protocol.
Part 5: Quality Control & Troubleshooting
Quantitative Data Summary:
| Parameter | Specification/Range | Notes |
| Typical Yield | 85% - 95% | Loss usually occurs during Celite filtration if not washed thoroughly. |
| Purity (HPLC) | > 98% | Main impurity: Unreacted nitro (if stopped early). |
| Appearance | Off-white to pale brown solid | Amines oxidize (darken) upon air exposure; store under inert gas. |
| 1H NMR Diagnostic | Appearance of | |
| 1H NMR Diagnostic | Upfield Shift of Ar-H | Protons ortho/para to |
Troubleshooting Guide:
-
Incomplete Reaction:
-
Cause: Inactive Iron or insufficient stirring.
-
Fix: Add fresh Iron powder (1.0 eq) and increase agitation speed. Ensure Ethanol content is high enough to keep the substrate soluble.
-
-
Low Yield:
-
Cause: Product trapped in iron oxide sludge.
-
Fix: Boil the filter cake with EtOAc or Methanol during the filtration step.
-
-
Dechlorination (Trace):
-
Cause: Reaction temperature too high for too long (rare with Fe).
-
Fix: Strictly limit reflux time; monitor by HPLC.
-
References
-
Review of Nitro Reduction Methods
-
Fe/NH4Cl Protocol Specifics
-
Ram, S., & Ehrenkaufer, R. E. "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups." Tetrahedron Letters, 1984.[8] (Contextual basis for mild reductions).
-
Detailed Protocol derived from: Kumar, R., et al. "Chemoselective reduction of nitroarenes with iron/ammonium chloride." Synlett, 2015.[3]
-
-
Alternative SnCl2 Methods
-
Safety Data
-
PubChem Compound Summary for Methyl 4-chloro-2-methyl-5-nitrobenzoate.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 5. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Nucleophilic aromatic substitution of chlorine in Methyl 4-chloro-2-methyl-5-nitrobenzoate
Application Note: High-Efficiency Nucleophilic Aromatic Substitution ( ) of Methyl 4-chloro-2-methyl-5-nitrobenzoate
Executive Summary & Strategic Rationale
Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS: 1000339-61-8 or analogs) represents a "privileged scaffold" in the synthesis of targeted oncology therapeutics, particularly EGFR, Aurora, and Src/Abl kinase inhibitors [1, 2].
The molecule's utility stems from its highly specific electronic architecture. It features a "Push-Pull-Activate" system:
-
The Leaving Group (C4-Cl): Positioned for displacement.
-
Primary Activator (C5-NO
): Located ortho to the chlorine, this group exerts a powerful inductive (-I) and mesomeric (-M) effect, dramatically lowering the energy barrier for nucleophilic attack by stabilizing the Meisenheimer complex. -
Secondary Activator (C1-COOMe): Located para to the chlorine, providing additional electron withdrawal.
-
Steric Gatekeeper (C2-Me): The methyl group at C2 provides steric bulk that protects the ester from premature hydrolysis while remaining distal enough from C4 to allow nucleophilic attack.
This guide provides optimized protocols for displacing the C4-chlorine with amines and alkoxides, creating a library of precursors for benzimidazole and quinazoline-based drugs.
Mechanistic Insight & Reaction Design
The reaction proceeds via the classical addition-elimination mechanism (
The Electronic Landscape
The nucleophile (Nu:) attacks C4, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized primarily onto the oxygen atoms of the ortho-nitro group and the para-ester carbonyl.
Critical Success Factor: The rate-determining step is typically the nucleophilic addition (formation of the complex).[1] Therefore, solvent polarity and nucleophile strength are the primary levers for optimization.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of the
Experimental Protocols
Protocol A: Amination (Synthesis of Aniline Derivatives)
Best for: Primary and secondary amines (e.g., substituted anilines, piperazines).
Materials:
-
Substrate: Methyl 4-chloro-2-methyl-5-nitrobenzoate (1.0 eq)
-
Nucleophile: Amine (1.1 – 1.2 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 eq) -
Solvent: Isopropanol (IPA) or
-Dimethylformamide (DMF)
Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, dissolve 1.0 eq of substrate in IPA (concentration ~0.2 M).
-
Note: Use DMF if the substrate or amine has poor solubility in alcohols.
-
-
Add Reagents: Add 2.0 eq of DIPEA followed by 1.1 eq of the amine.
-
Reaction: Heat the mixture to 60–80°C for 4–12 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. The starting material (Cl-Ar) usually elutes later than the product (Amino-Ar) in reverse-phase LC due to the introduction of the polar amine.
-
-
Workup (IPA Method): Cool to room temperature. The product often precipitates as a yellow/orange solid. Filter and wash with cold IPA/Hexane.
-
Workup (DMF Method): Dilute with EtOAc, wash 3x with water (to remove DMF) and 1x with brine. Dry over
and concentrate.
Data Validation:
| Parameter | Specification |
|---|---|
| Appearance | Typically bright yellow to orange solid (Nitro-aniline chromophore). |
| 1H NMR | Disappearance of aromatic doublet/singlet at ~7.5-8.0 ppm (ortho to Cl). Appearance of NH signal (broad, exchangeable). |
| MS (ESI) | M+ (Product) observed; Characteristic Cl isotope pattern (3:1) disappears. |
Protocol B: Etherification (Synthesis of Alkoxy/Phenoxy Derivatives)
Best for: Phenols and Alcohols.
Materials:
-
Substrate: Methyl 4-chloro-2-methyl-5-nitrobenzoate (1.0 eq)
-
Nucleophile: Phenol or Alcohol (1.1 eq)
-
Base: Potassium Carbonate (
) (2.5 eq) or Cesium Carbonate ( ) (1.5 eq) -
Solvent: Acetonitrile (MeCN) or DMF
Procedure:
-
Pre-activation: In a dry flask, combine the Phenol/Alcohol (1.1 eq) and
(2.5 eq) in dry MeCN or DMF. Stir at RT for 15 mins to generate the alkoxide/phenoxide in situ. -
Addition: Add the substrate (1.0 eq).
-
Reaction: Heat to 50–70°C .
-
Caution: Avoid temperatures >90°C to prevent hydrolysis of the methyl ester (C1) by trace water/hydroxide.
-
-
Workup: Dilute with water. If solid precipitates, filter.[2] If oil forms, extract with EtOAc.
Troubleshooting & Optimization Matrix
The 2-methyl group creates a unique steric environment. While it does not block C4, it can influence the conformation of the ester, affecting solubility and side reactions.
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Nucleophile is too weak or sterically hindered. | Switch solvent to DMSO (increases nucleophilicity). Increase Temp to 90°C. Add KI (0.1 eq) as a catalyst (Finkelstein-type activation). |
| Hydrolysis of Ester | Wet solvent or hydroxide generation. | Use anhydrous solvents. Switch base to non-nucleophilic organic base (DIPEA/DBU) instead of Carbonates. |
| Regio-isomers | Attack at C1 (Ester) vs C4. | Lower temperature. Ensure the leaving group (Cl) is not degraded. Confirm substrate identity (ensure it is not the fluoro-analog, which is too reactive). |
| Darkening/Tars | Thermal decomposition of nitro group. | Degas solvents ( |
Workflow Visualization: Library Synthesis
This workflow describes the parallel synthesis of a kinase inhibitor library using this scaffold.
Figure 2: Divergent synthesis workflow for generating kinase inhibitor libraries from the core scaffold.
Safety & Handling (SDS Summary)
-
Hazards: The substrate is an organic nitro compound.[3][4] While not polynitrated (explosive), it should be treated as a potential energetic material if heated dry.
-
Skin/Eye: Strong irritant.[5][6][7][8] The chlorine is labile; hydrolysis can generate HCl vapor.
-
Sensitization: Nitro-benzoates are known skin sensitizers. Double-gloving (Nitrile) is recommended.
-
Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers or reducing agents.
References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
-
Wong, O., et al. (2013). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.[9] ACS Chemical Biology.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
WuXi AppTec. (2021). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. WuXi AppTec Research Services.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Hydrolysis of Methyl 4-chloro-2-methyl-5-nitrobenzoate
Executive Summary
Hydrolyzing Methyl 4-chloro-2-methyl-5-nitrobenzoate presents a specific chemoselective challenge: the competition between the desired saponification of the ester and the undesired Nucleophilic Aromatic Substitution (
Standard hydrolysis protocols (e.g., refluxing NaOH) often result in significant yield loss due to the formation of the phenolic byproduct (4-hydroxy-2-methyl-5-nitrobenzoic acid). This guide provides a validated Lithium Hydroxide (LiOH) protocol optimized for mild conditions, alongside an Acidic Hydrolysis alternative for difficult scale-ups, ensuring preservation of the halogen handle for downstream medicinal chemistry.
Structural Analysis & Reaction Challenges
To design the correct protocol, one must understand the electronic environment of the substrate.
Electronic Activation (The "Trap")
The 4-chloro substituent is located ortho to the nitro group (position 5) and para to the ester (position 1).
-
Nitro Group (
): A strong electron-withdrawing group (EWG). When ortho to a halogen, it dramatically lowers the energy barrier for nucleophilic attack at the halogen-bearing carbon. -
Ester Group (
): Also an EWG, further activating the ring.
Consequently, the 4-position is highly electrophilic. Hydroxide ions (
Steric Factors
The 2-methyl group exerts steric pressure on the ester moiety (ortho-effect), potentially twisting the carbonyl out of planarity. This can retard the rate of hydrolysis, tempting researchers to apply heat. Heating this substrate in base is the primary cause of failure , as it accelerates the
Reaction Pathway Visualization
The following diagram illustrates the competing pathways.
Figure 1: Competing reaction pathways. Path A (Blue) is the desired hydrolysis. Path B (Red) is the parasitic
Protocol A: LiOH-Mediated Soft Hydrolysis (Recommended)
This protocol uses Lithium Hydroxide in a THF/Water system.[1][2][3] LiOH is preferred over NaOH because the lithium cation coordinates tightly with the ester carbonyl oxygen (Lewis acid catalysis), facilitating attack by water/hydroxide while being slightly less aggressive as a naked nucleophile than sodium alkoxides [1, 2].
Materials
-
Substrate: Methyl 4-chloro-2-methyl-5-nitrobenzoate (1.0 eq)
-
Base: LiOH[1][2][3][4]·H₂O (Lithium Hydroxide Monohydrate) (2.5 eq)
-
Solvent: THF (Tetrahydrofuran) and Distilled Water (3:1 ratio)
-
Quench: 1N HCl
Step-by-Step Methodology
-
Solubilization: In a round-bottom flask, dissolve the substrate in THF (10 mL per gram of substrate). Ensure complete dissolution.
-
Temperature Control: Cool the solution to 0°C using an ice bath. Critical: Do not skip this step.
-
Base Addition: Dissolve LiOH·H₂O (2.5 eq) in the minimum amount of water required to solubilize it. Add this aqueous solution dropwise to the THF mixture over 10 minutes.
-
Note: The solution may turn slight yellow/orange. A deep red color indicates formation of the Meisenheimer complex (bad).
-
-
Reaction: Stir vigorously at 0°C for 60 minutes. Monitor by TLC (30% EtOAc/Hexanes).
-
Decision Point: If starting material remains after 1 hour, remove the ice bath and allow to warm to Room Temperature (20-25°C) . Do NOT heat.
-
-
Quench & Workup:
-
Evaporate the bulk of the THF under reduced pressure (Rotavap) at <30°C.
-
Dilute the remaining aqueous residue with water.
-
Wash the aqueous layer once with Ethyl Acetate (to remove unreacted ester and non-acidic impurities). Discard the organic layer.
-
Acidification: Carefully acidify the aqueous layer with 1N HCl to pH ~2 while stirring. The product should precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Validation Criteria
-
¹H NMR (DMSO-d₆): Look for the disappearance of the methyl ester singlet (~3.9 ppm). Ensure the aromatic protons have not shifted significantly (which would indicate phenol formation).
-
Yield Target: >85%
Protocol B: Acidic Hydrolysis (Alternative)
If the substrate proves exceptionally sensitive to base (i.e., >5% phenol formation even with LiOH), acidic hydrolysis is the mandatory alternative. Acidic conditions suppress the nucleophilicity of water, effectively eliminating the
Methodology
-
Mixture: Suspend the ester in a mixture of Acetic Acid (glacial) and 6N HCl (1:1 v/v).
-
Reaction: Heat to 60-80°C for 4-12 hours.
-
Note: Acid hydrolysis is significantly slower than base hydrolysis due to the steric hindrance of the 2-methyl group.
-
-
Workup: Cool to RT. Pour onto crushed ice. The product will precipitate.[5][6] Filter and wash copiously with water to remove acetic acid.
Comparative Data & Troubleshooting
Condition Comparison Table
| Condition | Reagents | Temp | Time | S_NAr Risk | Yield | Recommendation |
| Standard | NaOH / MeOH / H₂O | Reflux | 1 h | High | 40-60% | AVOID |
| Protocol A | LiOH / THF / H₂O | 0°C -> RT | 2-4 h | Low | 85-95% | Primary |
| Protocol B | HCl / AcOH | 80°C | 12 h | Negligible | 80-90% | Backup |
QC Workflow (Graphviz)
Figure 2: Quality Control decision tree for assessing hydrolysis success.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Hamada, Y., et al. (2021). "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chem. Pharm. Bull., 69(6), 564-568.
-
Vogel, A. I. (1989).[7] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for acid-catalyzed hydrolysis of hindered esters).
-
PubChem Compound Summary. (n.d.). "Methyl 4-chloro-2-methyl-5-nitrobenzoate." National Center for Biotechnology Information.
Sources
- 1. reddit.com [reddit.com]
- 2. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. US4506089A - Preparation of methyl m-nitrobenzoate - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Methyl 4-chloro-2-methyl-5-nitrobenzoate as a Strategic Intermediate in Pharmaceutical Synthesis
[1][2]
Abstract
Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS 190367-56-7) is a highly versatile trisubstituted benzene scaffold utilized in the synthesis of next-generation kinase inhibitors and epigenetic modulators (e.g., PAD4 inhibitors).[1][2] Its unique substitution pattern—featuring an electrophilic chlorine activated by an ortho-nitro group, alongside a methyl ester handle—makes it an ideal "linchpin" intermediate.[2][3] This guide details the chemical profile, reaction mechanisms, and validated protocols for transforming this building block into biologically active heterocyclic cores, specifically focusing on Nucleophilic Aromatic Substitution (SNAr) and Reductive Cyclization workflows.
Chemical Profile & Strategic Value[1][4]
Physicochemical Properties
| Property | Data |
| IUPAC Name | Methyl 4-chloro-2-methyl-5-nitrobenzoate |
| CAS Number | 190367-56-7 |
| Molecular Formula | C₉H₈ClNO₄ |
| Molecular Weight | 229.62 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 68–72 °C (typical) |
| Solubility | Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water |
| Reactivity | High SNAr susceptibility at C4 due to ortho-NO₂ activation |
Structural Analysis for Medicinal Chemistry
This intermediate offers three distinct vectors for chemical diversification, allowing for the rapid construction of Structure-Activity Relationship (SAR) libraries:
-
C4-Position (Chlorine): The chlorine atom is highly activated by the ortho-nitro group and para-ester, facilitating facile displacement by amines, phenols, or thiols via SNAr.[2]
-
C5-Position (Nitro): Serves as a masked amino group.[3] Post-SNAr reduction yields an ortho-diamine system, a precursor for benzimidazoles, quinoxalines, and benzotriazoles.[2]
-
C1-Position (Ester): A handle for acylation, amidation, or reduction to benzyl alcohols/aldehydes.[3]
Validated Synthetic Workflows
The following diagram illustrates the divergent synthesis pathways starting from Methyl 4-chloro-2-methyl-5-nitrobenzoate.
Figure 1: Divergent synthetic pathway transforming the nitrobenzoate scaffold into bioactive heterocycles.[2][4][5]
Detailed Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Objective: Displacement of the C4-chlorine with a primary amine to generate a secondary aniline.[2] This is the critical first step in synthesizing PAD4 inhibitors [1].[2][3]
Reagents:
-
Primary Amine (e.g., Methylamine, Aniline derivatives) (1.2–1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: Anhydrous DMF or NMP (0.2 M concentration)
Procedure:
-
Setup: Charge a round-bottom flask with Methyl 4-chloro-2-methyl-5-nitrobenzoate and anhydrous DMF under an inert atmosphere (
). -
Addition: Add the base (
or DIPEA) followed by the dropwise addition of the amine.[3]-
Note: If using a volatile amine (e.g., methylamine solution), use a sealed pressure vessel.
-
-
Reaction: Heat the mixture to 80 °C . Monitor via LC-MS or TLC (Hexane/EtOAc 7:3).
-
Endpoint: The starting material (
) should disappear, and a more polar yellow/orange spot ( ) should appear. Typical reaction time: 4–16 hours.[3]
-
-
Workup:
-
Purification: Recrystallization from EtOH or Flash Column Chromatography (SiO₂, 0–40% EtOAc in Hexanes).[3]
Mechanism & Insight: The reaction proceeds via a Meisenheimer complex .[2][3] The electron-withdrawing nitro group at the ortho position stabilizes the anionic intermediate, lowering the activation energy for the nucleophilic attack.[2] The methyl group at C2 provides steric bulk that may influence regioselectivity if other leaving groups were present, but here it serves mainly as a scaffold feature.[3]
Protocol B: Nitro Reduction and Cyclization (Benzimidazole Formation)
Objective: Converting the nitro-amine intermediate into a benzimidazole core, a pharmacophore found in numerous kinase inhibitors.[2]
Reagents:
-
SNAr Product from Protocol A (1.0 equiv)[2]
-
Reducing Agent: Iron powder (5.0 equiv) +
(5.0 equiv) OR (1 atm) + 10% Pd/C (10 wt%) -
Solvent: EtOH/Water (4:1) for Fe reduction; MeOH for Hydrogenation
-
Cyclization Agent: Formic acid (excess) or Trimethyl orthoformate
Procedure:
-
Reduction (Fe/AcOH Method):
-
Cyclization:
-
Result: Formation of the Methyl 1-substituted-6-methyl-1H-benzimidazole-5-carboxylate .
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Conversion in SNAr | Amine nucleophilicity is low (e.g., electron-deficient anilines).[1][2] | Increase temperature to 100–120 °C. Switch solvent to NMP or DMSO.[3] Use stronger base (Cs₂CO₃).[3] |
| Hydrolysis of Ester | Presence of water in basic conditions.[1][3] | Ensure anhydrous solvents (DMF/NMP) are used.[3] Avoid hydroxide bases (NaOH/KOH); stick to carbonate or amine bases.[3] |
| Incomplete Reduction | Catalyst poisoning (Pd/C) or clumping (Fe).[1][3] | For Pd/C: Ensure SNAr product is sulfur-free. For Fe: Increase mechanical stirring rate; use fresh iron powder.[3] |
| Regioselectivity Issues | N/A for this specific scaffold. | The C4-Cl is the only viable leaving group for SNAr under these conditions.[2][3] |
Safety & Handling
-
Hazards: Methyl 4-chloro-2-methyl-5-nitrobenzoate is an irritant (Skin/Eye/Respiratory).[1][2][3] The nitro group adds potential energetic properties; avoid heating dry solids to decomposition.[3]
-
Waste: Dispose of halogenated organic waste and heavy metal residues (if Fe/Pd used) according to EHS regulations.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.[3] Work in a fume hood, especially when using volatile amines.[3]
References
-
GlaxoSmithKline IP Development Ltd. (2016).[3] Benzoimidazole derivatives as PAD4 inhibitors. WO2016185279A1.[3]
-
National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 22754, Methyl 2-chloro-5-nitrobenzoate (Isomer Reference).
-
Arctom Scientific. (n.d.).[3] Product Data: Methyl 4-chloro-2-methyl-5-nitrobenzoate.
-
BLD Pharm. (n.d.).[3] Safety Data Sheet: Methyl 4-chloro-2-methyl-5-nitrobenzoate.
Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment before conducting these experiments.
Sources
- 1. Speciality Chemicals – GMR Pharma [gmrpharma.com]
- 2. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. Methyl 4-chloro-2-nitrobenzoate | C8H6ClNO4 | CID 39135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2016185279A1 - Benzoimidazole derivatives as pad4 inhibitors - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of Privileged Heterocyclic Scaffolds from Methyl 4-chloro-2-methyl-5-nitrobenzoate
Abstract: This comprehensive guide details the strategic transformation of Methyl 4-chloro-2-methyl-5-nitrobenzoate into a variety of high-value heterocyclic compounds, which are foundational scaffolds in modern drug discovery. We provide an in-depth analysis of the key reactive sites of this versatile starting material, focusing on two primary synthetic avenues: reductive cyclization of the nitro group and nucleophilic aromatic substitution of the activated chloro substituent. This document furnishes researchers, medicinal chemists, and process development scientists with detailed, field-tested protocols for the synthesis of substituted benzimidazoles, quinoxalines, and indoles. Each protocol is accompanied by a mechanistic rationale, a workflow visualization, and a summary of critical reaction parameters, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Strategic Value of a Versatile Building Block
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of FDA-approved drugs featuring at least one such ring system. Their unique three-dimensional structures and ability to engage in specific, high-affinity interactions with biological targets make them "privileged scaffolds" in the design of novel therapeutics. The challenge and opportunity for synthetic chemists lie in the efficient and modular construction of these complex architectures from readily available starting materials.
Methyl 4-chloro-2-methyl-5-nitrobenzoate is an exemplary starting material, rich in chemical functionality and primed for diverse synthetic transformations.[1] Its utility stems from the strategic placement of four distinct functional groups:
-
A Nitro Group: This powerful electron-withdrawing group is not only a key activator for nucleophilic aromatic substitution but also a precursor to a primary amine, which is a critical nucleophile for intramolecular and intermolecular cyclization reactions.[2][3]
-
An Activated Chlorine Atom: Positioned para to the nitro group, the C4-chloro substituent is highly susceptible to displacement via Nucleophilic Aromatic Substitution (SNAr), allowing for the introduction of a wide array of nucleophiles.[4][5]
-
A Methyl Ester: This group can be hydrolyzed, reduced, or used as a handle for further derivatization.
-
A Methyl Group: Provides steric and electronic influence and can be a site for later-stage functionalization.
This application note will explore how to leverage these functionalities to construct several classes of medicinally relevant heterocycles.
Core Synthetic Transformations: A Tale of Two Pathways
The journey from Methyl 4-chloro-2-methyl-5-nitrobenzoate to complex heterocycles primarily follows two divergent and powerful strategies. The choice of pathway is dictated by the desired heterocyclic core.
Pathway A: Reductive Cyclization via Nitro Group Transformation
The most direct route to fused nitrogen-containing heterocycles involves the reduction of the nitro group to an aniline derivative. This transformation is the gateway to forming ortho-diamino aromatic systems, which are the immediate precursors to benzimidazoles, quinoxalines, and phenazines.[6]
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction using reagents like tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or iron in acidic media (Fe/HCl). The choice of reductant is critical to ensure compatibility with other functional groups in the molecule, such as the ester and chloro groups.
Pathway B: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The chloro group in the starting material is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group situated at the para position.[7] This allows for the displacement of the chloride with various nucleophiles (e.g., amines, thiols, alkoxides), introducing new functionalities that can subsequently participate in cyclization reactions. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7]
Application Protocol I: Synthesis of Benzimidazole Derivatives
Benzimidazoles are a cornerstone of medicinal chemistry, found in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[8] The following two-step protocol outlines their synthesis from the title compound.
Principle and Mechanism
The synthesis begins with the reduction of the nitro group to form a key intermediate, Methyl 5-amino-4-chloro-2-methylbenzoate. This ortho-chloroaniline is then condensed with an aldehyde. The reaction proceeds through the initial formation of a Schiff base (imine), followed by an intramolecular nucleophilic attack of the second amino group onto the imine carbon. Subsequent dehydration and aromatization yield the stable benzimidazole ring system.
Experimental Protocol: Two-Step Synthesis
Step 1: Reduction of Methyl 4-chloro-2-methyl-5-nitrobenzoate
-
To a stirred solution of Methyl 4-chloro-2-methyl-5-nitrobenzoate (1.0 eq) in ethanol (10 mL per 1 g of starting material) in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).
-
Heat the mixture to reflux (approx. 78°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred ice-water slurry.
-
Basify the mixture to pH 8-9 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Causality Note: This step neutralizes the acidic reaction medium and precipitates tin salts, allowing for the extraction of the free amine product.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Methyl 5-amino-4-chloro-2-methylbenzoate, which can often be used in the next step without further purification.
Step 2: Condensation and Cyclization to form a Benzimidazole
-
Dissolve the crude Methyl 5-amino-4-chloro-2-methylbenzoate (1.0 eq) and a selected aldehyde (e.g., benzaldehyde, 1.1 eq) in ethanol (15 mL per 1 g of amine).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSOH, 0.1 eq). Causality Note: The acid catalyst protonates the aldehyde carbonyl, making it more electrophilic and accelerating the initial imine formation.
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and reduce the solvent volume by approximately half under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure benzimidazole product.
Data Summary: Benzimidazole Synthesis
| Step | Reactant 1 | Reactant 2 | Key Reagent | Solvent | Temp. (°C) | Typical Yield (%) |
| 1 | Starting Material | - | SnCl₂·2H₂O | Ethanol | 78 | 85-95 |
| 2 | Amine Intermediate | Benzaldehyde | p-TSOH | Ethanol | 78 | 70-85 |
Workflow Diagram: Benzimidazole Synthesis
Caption: One-pot condensation for quinoxaline synthesis.
Application Protocol III: Palladium-Catalyzed Reductive Cyclization for Indole Synthesis
Indole synthesis is of paramount importance in medicinal chemistry. While classic named reactions like the Bartoli or Leimgruber–Batcho syntheses are common, modern methods often employ transition metal catalysis for efficiency and atom economy. [9][10]Reductive cyclization of nitroarenes is a powerful technique. [6][11]
Principle and Rationale
This hypothetical protocol adapts the principles of palladium-catalyzed reductive cyclization. The strategy involves an initial reaction to introduce a side chain that can participate in the cyclization. For instance, a Sonogashira coupling could introduce an alkyne. The subsequent key step is a palladium-catalyzed reaction where an in-situ generated CO surrogate, like phenyl formate, reduces the nitro group to a nitroso or amine intermediate, which then undergoes intramolecular cyclization with the alkyne to form the indole ring. [11]This avoids the direct handling of high-pressure CO gas.
Experimental Protocol: A Modern Approach to Indole Synthesis
Step 1: Introduction of an Alkynyl Sidechain (Illustrative)
-
This step would involve a standard cross-coupling reaction, such as a Sonogashira coupling, at a suitable position on the aromatic ring. For this specific starting material, this would require prior modification. A more direct approach might involve a different starting material, but this illustrates the principle.
Step 2: Palladium-Catalyzed Reductive Cyclization
-
In a sealable pressure tube, combine the ortho-alkynylnitroarene precursor (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable ligand such as 1,10-phenanthroline (0.1 eq).
-
Add phenyl formate (2.0 eq) as the CO surrogate and a base such as triethylamine (TEA, 2.5 eq). [11]3. Add anhydrous solvent, such as dioxane or DMF (10 mL per 1 g of substrate).
-
Seal the tube and heat to 120-140°C for 12-24 hours. Causality Note: High temperature is required for the decomposition of phenyl formate to generate CO in situ and to drive the catalytic cycle.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired indole derivative.
Data Summary: Reductive Cyclization for Indole Synthesis
| Catalyst | Ligand | CO Surrogate | Base | Temp. (°C) |
| Pd(OAc)₂ | 1,10-Phenanthroline | Phenyl Formate | TEA | 120-140 |
Mechanistic Pathway Diagram
Caption: Simplified Pd-catalyzed reductive cyclization pathway.
Troubleshooting and Key Considerations
-
Reduction Step: The reduction of the nitro group is highly exothermic. For larger-scale reactions, careful control of temperature and the rate of addition of reagents is crucial. Over-reduction or side reactions can occur if conditions are not optimized.
-
Purification: The amine intermediates can be unstable and susceptible to air oxidation. It is often best to use them immediately in the subsequent step. Purification of final heterocyclic products frequently requires column chromatography or recrystallization to remove catalysts and byproducts.
-
Safety: Nitroaromatic compounds are potentially explosive and should be handled with care, especially when heated. Reactions involving hydrogenation or pressure should be conducted behind a blast shield in a well-ventilated fume hood.
Conclusion
Methyl 4-chloro-2-methyl-5-nitrobenzoate stands out as a highly adaptable and economically viable starting material for the synthesis of diverse and medicinally relevant heterocyclic cores. By strategically manipulating its nitro and chloro functionalities, chemists can access a wide array of benzimidazoles, quinoxalines, indoles, and other important scaffolds. The protocols and principles outlined in this guide provide a robust framework for researchers in drug discovery and development to leverage this versatile building block in their synthetic campaigns, accelerating the journey towards novel therapeutic agents.
References
-
Ragaini, F., et al. (2018). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. MDPI. Available at: [Link]
- Google Patents. (1981). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
- Google Patents. (1985). Preparation of methyl m-nitrobenzoate.
-
ResearchGate. (n.d.). Reductive Cyclization of Nitroarenes. [Scientific Diagram]. Available at: [Link]
-
National Institutes of Health. (2011). Methyl 5-chloro-2-nitrobenzoate. PMC. Available at: [Link]
-
Taylor & Francis Online. (2018). Synthesis of quinoxalines through iodine-catalyzed one-pot annulation of alkynes with o-phenylenediamines. Available at: [Link]
-
MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
- Google Patents. (2012). Production process of 2-chloro-5-nitrobenzoic acid.
-
Royal Society of Chemistry. (2023). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Available at: [Link]
-
MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available at: [Link]
-
ACS Publications. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Royal Society of Chemistry. (2013). Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications. Available at: [Link]
-
ACS Publications. (2023). Electro-Oxidative Synthesis of Phenazines. Organic Letters. Available at: [Link]
-
Royal Society of Chemistry. (2023). A switchable reductive cyclization of o-alkyl nitroarenes: divergent synthesis of heterocycles. Green Chemistry. Available at: [Link]
-
National Institutes of Health. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. PMC. Available at: [Link]
-
AIR Unimi. (2018). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Available at: [Link]
-
ACS Publications. (2023). Electro-Oxidative Synthesis of Phenazines. Available at: [Link]
-
ACS Publications. (2002). Synthesis of Indoles by Intermolecular Cyclization of Unfunctionalized Nitroarenes and Alkynes, Catalyzed by Palladium−Phenanthroline Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]
-
ResearchGate. (2022). Synthesis of quinoxaline using o-phenylenediamine with various diketone... Available at: [Link]
-
Wikipedia. (n.d.). Bartoli indole synthesis. Available at: [Link]
-
PubMed. (2013). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Available at: [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Available at: [Link]
-
MDPI. (2025). A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. Available at: [Link]
-
Taylor & Francis Online. (2015). Synthesis of 2-Benzoylbenzofurans via Palladium(II)-catalyzed Cascade Reactions. Available at: [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Available at: [Link]
-
National Institutes of Health. (2021). Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. PMC. Available at: [Link]
-
Preprints.org. (2025). Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. Available at: [Link]
-
ResearchGate. (2020). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans. Available at: [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available at: [Link]
-
National Institutes of Health. (n.d.). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PMC. Available at: [Link]
-
R Discovery. (2026). A switchable reductive cyclization of o -alkyl nitroarenes: divergent synthesis of heterocycles. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A switchable reductive cyclization of o-alkyl nitroarenes: divergent synthesis of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. air.unimi.it [air.unimi.it]
- 7. youtube.com [youtube.com]
- 8. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Catalytic hydrogenation of Methyl 4-chloro-2-methyl-5-nitrobenzoate
Application Note: Chemoselective Catalytic Hydrogenation of Methyl 4-chloro-2-methyl-5-nitrobenzoate
Executive Summary
This application note details the protocol for the chemoselective reduction of Methyl 4-chloro-2-methyl-5-nitrobenzoate to Methyl 5-amino-4-chloro-2-methylbenzoate .
The primary challenge in this transformation is the "Selectivity vs. Activity" trade-off. Standard hydrogenation catalysts (e.g., Palladium on Carbon) are prone to hydrodehalogenation , causing the cleavage of the aryl-chlorine bond (C–Cl) alongside the desired nitro reduction.[1] This protocol utilizes Sulfided Platinum on Carbon (Pt(S)/C) or Modified Palladium systems to achieve >98% chemoselectivity, preserving the halogen moiety essential for downstream pharmaceutical synthesis.
Reaction Mechanism & Chemoselectivity
To design a robust process, one must understand the competing catalytic cycles.
-
Pathway A (Desired): The nitro group adsorbs to the catalyst surface and undergoes stepwise reduction (
). -
Pathway B (Undesired): The Ar-Cl bond undergoes oxidative addition to the metal center, followed by reductive elimination, replacing Chlorine with Hydrogen (De-chlorination).
Why Platinum (Pt) over Palladium (Pd)? Palladium has a high affinity for oxidative insertion into Ar-X bonds. Platinum, particularly when "poisoned" or sulfided, exhibits significantly lower activity for hydrogenolysis of carbon-halogen bonds while maintaining high activity for nitro reduction.
Visualizing the Reaction Pathways
Figure 1: Competing reaction pathways. The goal is to inhibit the red dashed pathways.
Experimental Protocol
Materials & Equipment
-
Substrate: Methyl 4-chloro-2-methyl-5-nitrobenzoate (Purity >98%).[2]
-
Catalyst (Option A - Recommended): 5% Pt(S)/C (Sulfided Platinum on Carbon).
-
Rationale: Sulfiding poisons the active sites responsible for dehalogenation.
-
-
Catalyst (Option B): 5% Pd/C doped with Vanadium or used with morpholine additive.
-
Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).
-
Reactor: High-pressure stainless steel autoclave (e.g., Parr reactor) or Buchi glass polyclave.
Optimized Process Parameters
| Parameter | Specification | Rationale |
| Catalyst Loading | 1.0 - 3.0 wt% (dry basis) | Balance between reaction rate and cost. |
| Hydrogen Pressure | 5 - 10 bar (70 - 145 psi) | Moderate pressure favors nitro reduction over de-Cl. |
| Temperature | 50°C - 60°C | Higher temps increase risk of dehalogenation. |
| Agitation | 800 - 1000 rpm | Critical. Reaction is often mass-transfer limited (H2 gas to liquid). |
| Reaction Time | 4 - 8 hours | Dependent on scale and agitation efficiency. |
Step-by-Step Procedure (Batch Mode)
-
Inertization:
-
Charge the reactor with Methyl 4-chloro-2-methyl-5-nitrobenzoate (100 g, 1.0 equiv).
-
Add Methanol (1000 mL, 10 vol).
-
Add 5% Pt(S)/C (2.0 g, 2 wt% loading). Note: Handle catalyst under inert atmosphere if possible, though sulfided catalysts are less pyrophoric than standard Pd/C.
-
Seal reactor. Purge with Nitrogen (
) 3 times (pressurize to 5 bar, vent to 1 bar).
-
-
Hydrogenation:
-
Purge with Hydrogen (
) 3 times to replace Nitrogen. -
Pressurize to 5 bar with
. -
Heat mixture to 55°C while stirring at 1000 rpm .
-
Monitor
uptake. Maintain constant pressure via a regulator.
-
-
Reaction Monitoring (IPC):
-
After 4 hours, sample the mixture.
-
Analyze via HPLC (C18 column, Water/Acetonitrile gradient).
-
Criteria: Substrate < 0.5%; Hydroxylamine intermediate < 0.5%; Des-chloro impurity < 1.0%.
-
-
Workup:
-
Cool reactor to 20-25°C.
-
Vent
and purge with . -
Filter catalyst over a Celite bed or sintered glass funnel. Safety: Keep filter cake wet to prevent pyrophoric ignition.
-
Concentrate filtrate under reduced pressure to yield the crude amine.
-
Process Workflow Diagram
Figure 2: Operational workflow for the hydrogenation process.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High De-chlorination (>2%) | Catalyst too active (e.g., Pd/C used without poison). | Switch to Pt(S)/C. If using Pd/C, add 0.1 eq Morpholine or use Pd-V/C. Reduce Temp to 40°C. |
| Stalled Reaction (Hydroxylamine buildup) | Poisoning or H2 starvation. | Increase agitation (rpm). Check H2 pressure. Hydroxylamine reduction is the rate-limiting step; ensure temp is >50°C. |
| Long Induction Period | Oxygen contamination. | Ensure rigorous N2 purging before introducing H2. |
Safety Considerations
-
Hydrogen Gas: Extremely flammable. Ensure reactor is grounded and located in a blast-proof bay or fume hood.
-
Catalyst Handling: Dry hydrogenation catalysts (especially Pd/C and Raney Ni) are pyrophoric (ignite in air). Always keep wet with water or solvent. Dispose of filtered catalyst in water-filled containers.
-
Exotherm: Nitro reduction is highly exothermic (~550 kJ/mol). Control the H2 feed rate or temperature ramp to prevent thermal runaway.
References
-
Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 2003. Link
- Authority on chemoselective hydrogen
- Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.
- BenchChem Application Note. "Catalytic Hydrogenation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.
-
Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds." Chemical Reviews, 1996. Link
- Mechanistic insights into hydroxylamine intermedi
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-chloro-2-methyl-5-nitrobenzoate
This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to help improve the yield and purity of Methyl 4-chloro-2-methyl-5-nitrobenzoate synthesis. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to address common challenges encountered during this synthetic process.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis of Methyl 4-chloro-2-methyl-5-nitrobenzoate, offering systematic approaches to diagnose and resolve them.
Problem 1: Low Overall Yield
A diminished yield can be a significant impediment in any synthetic workflow. The causes can often be traced back to several key stages of the reaction process.
-
Possible Cause 1: Incomplete Nitration
-
Diagnosis: The nitration of the aromatic ring is a critical step that is highly sensitive to reaction conditions. To determine if this is the root cause, obtain a sample from the reaction mixture post-nitration and analyze it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of a significant amount of the starting material, methyl 4-chloro-2-methylbenzoate, is a clear indicator of an incomplete reaction.
-
Solution:
-
Reagent Purity: Ensure the nitric acid and sulfuric acid used are of high purity and appropriate concentration. The presence of water can quench the nitronium ion (NO₂⁺), which is the active electrophile in this reaction.
-
Temperature Control: The nitration of substituted benzenes is an exothermic reaction. It is crucial to maintain the reaction temperature within the optimal range, typically between 0 and 10 °C. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can lead to the formation of unwanted byproducts.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitor the reaction's progress using TLC or HPLC until the starting material is no longer detectable.
-
-
-
Possible Cause 2: Side Reactions
-
Diagnosis: The formation of undesired isomers or poly-nitrated products can significantly reduce the yield of the target compound. These byproducts can often be detected as extra spots on a TLC plate or additional peaks in an HPLC chromatogram.
-
Solution:
-
Control of Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated nitric acid and sulfuric acid is commonly employed. The ratio of these two acids should be carefully controlled to generate the nitronium ion efficiently without being overly aggressive, which could lead to poly-nitration.
-
Positional Selectivity: The methyl and chloro substituents on the benzene ring direct the incoming nitro group. While the desired product is the 5-nitro isomer, other isomers can also form. Running the reaction at the recommended lower temperature range can enhance the regioselectivity of the nitration.
-
-
-
Possible Cause 3: Product Loss During Workup and Purification
-
Diagnosis: Significant loss of product can occur during the extraction and purification stages. This can be assessed by comparing the crude yield before purification with the final isolated yield.
-
Solution:
-
Extraction Efficiency: During the aqueous workup, ensure the organic layer is thoroughly extracted multiple times with a suitable solvent (e.g., dichloromethane or ethyl acetate) to minimize the amount of product remaining in the aqueous phase.
-
Purification Method: Recrystallization is a common method for purifying the final product. The choice of solvent is crucial for obtaining a high recovery of pure crystals. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of Methyl 4-chloro-2-methyl-5-nitrobenzoate.
Q1: What is the role of sulfuric acid in the nitration reaction?
Sulfuric acid acts as a catalyst in the nitration of methyl 4-chloro-2-methylbenzoate. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This nitronium ion is the active species that attacks the electron-rich benzene ring.
Q2: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q3: What are the key safety precautions to consider during this synthesis?
The nitrating mixture (concentrated nitric and sulfuric acids) is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. The reaction is also exothermic and should be cooled in an ice bath to control the temperature and prevent a runaway reaction.
Experimental Protocols
Protocol 1: Nitration of Methyl 4-chloro-2-methylbenzoate
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add methyl 4-chloro-2-methylbenzoate.
-
Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for the recommended time, monitoring the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
Data Presentation
| Parameter | Recommended Value |
| Reaction Temperature | 0 - 10 °C |
| Ratio of H₂SO₄ to HNO₃ | 2:1 to 3:1 (v/v) |
| Typical Reaction Time | 1 - 3 hours |
| Common Recrystallization Solvents | Ethanol, Methanol, Isopropanol |
Visualizations
Caption: Reaction pathway for the synthesis of Methyl 4-chloro-2-methyl-5-nitrobenzoate.
Technical Support Center: Purification of Methyl 4-chloro-2-methyl-5-nitrobenzoate
Case ID: PUR-MZN-05 Compound: Methyl 4-chloro-2-methyl-5-nitrobenzoate CAS: 190367-56-7 (Typical isomer reference) Support Tier: Senior Application Scientist Level
Executive Summary & Chemical Context
User Context: You are likely synthesizing this compound via the nitration of Methyl 4-chloro-2-methylbenzoate. This reaction is governed by the directing effects of the substituents:
-
Methyl group (C2): Strong ortho/para activator. Directs to C5 (para).
-
Chloro group (C4): Weak ortho/para deactivator. Directs to C5 (ortho).
-
Ester group (C1): Meta director. Directs to C3 and C5.
The Challenge: While C5 is the electronically favored position, steric hindrance and process variables often lead to the formation of the 3-nitro regioisomer (impurity) and potential dinitrated side products . The 5-nitro isomer (Target) typically has a higher melting point and lower solubility in alcohols compared to the 3-nitro isomer, making Fractional Recrystallization the primary purification method.
Primary Protocol: Fractional Recrystallization
This method relies on the solubility differential between the 5-nitro target (less soluble) and the 3-nitro impurity (more soluble).
Solvent Selection Table
| Solvent System | Role | Application | Pros/Cons |
| Methanol (MeOH) | Primary | Initial Crude Purification | Best Balance. Good for removing oily residues and regioisomers. |
| EtOH / Water (9:1) | Alternative | High Purity Polish | Slower crystallization; yields larger, purer crystals but lower recovery. |
| EtOAc / Heptane | Backup | Non-polar Impurity Removal | Use if the crude contains significant unreacted starting material. |
Step-by-Step Workflow
-
Dissolution: Transfer crude solid to a flask. Add Methanol (5 mL per gram of crude) .
-
Reflux: Heat to reflux (approx. 65°C) with stirring.
-
Checkpoint: If solids remain after 10 mins at reflux, add more MeOH in 1 mL increments until dissolved. If a small amount of dark insoluble material remains, filter hot (gravity filtration).
-
-
Controlled Cooling (Critical): Remove heat source. Allow the flask to cool to Room Temperature (RT) slowly over 2 hours. Do not use an ice bath yet. Rapid cooling traps the 3-nitro isomer inside the crystal lattice.
-
Crystallization: Once solid precipitation is observed at RT, move the flask to a fridge or ice bath (0-4°C) for 1 hour to maximize yield.
-
Filtration: Filter the crystals using vacuum filtration.
-
The "Displacement Wash": Wash the filter cake with ice-cold Methanol (1 mL per gram). This step physically displaces the mother liquor (containing the 3-nitro isomer) from the crystal surface.
-
Drying: Dry under vacuum at 40°C.
Workflow Visualization
Caption: Logical flow for the fractional recrystallization of nitrobenzoate esters, prioritizing isomer rejection via slow cooling.
Troubleshooting & FAQs
Issue 1: "My product is 'oiling out' instead of crystallizing."
Diagnosis: This is common with nitro-aromatics. It occurs when the solution temperature drops below the "liquid-liquid phase separation" boundary before it hits the crystallization boundary. Corrective Action:
-
Re-heat the mixture until the oil redissolves into a clear solution.
-
Seed It: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at roughly 40-50°C.
-
Add Co-solvent: Add water dropwise to the hot methanol solution (up to 10% v/v) until slight turbidity persists, then add a drop of MeOH to clear it. Cool very slowly.
Issue 2: "HPLC shows the 3-nitro isomer is still present (>2%)."
Diagnosis: Isomer entrapment. The cooling was likely too fast, or the solvent volume was too low. Corrective Action:
-
Recrystallize again , but this time use Ethanol . The solubility curve differences are often sharper in EtOH for benzoate isomers.
-
Sacrifice Yield for Purity: Increase the solvent volume by 20%. This keeps more of the 3-nitro isomer in the solution phase, though you will lose some target product.
Issue 3: "I need to separate the acid form, not the ester."
Diagnosis: Hydrolysis has occurred, or you are purifying the precursor. Corrective Action:
-
Nitrobenzoic acids are acidic (pKa ~3.5). Dissolve the mixture in dilute NaOH (pH 10). Extract with Ethyl Acetate (removes non-acidic impurities).[1] Then, acidify the aqueous layer with HCl to precipitate the purified acid.
Advanced Purification: Chromatography (Plan B)
If recrystallization fails to meet purity specs (>99.5%), use Flash Column Chromatography. Note that nitro-isomers often have very similar Rf values.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution is required.
-
Start: 100% Hexane (or Heptane) .
-
Ramp: Slowly increase Ethyl Acetate (EtOAc) to 15%.
-
-
Critical Tip: The 3-nitro isomer is typically slightly less polar than the 5-nitro isomer due to the "ortho effect" (steric twisting of the nitro group relative to the ester/chloro), meaning it often elutes first.
-
Loading: Dry load on Celite/Silica to prevent band broadening.
Decision Logic Diagram
Caption: Decision matrix for selecting the correct remediation strategy based on impurity profile.
Analytical Verification (Quality Control)
Before proceeding to downstream reactions (e.g., reduction to the aniline), validate purity.
-
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: Water (0.1% H3PO4) | B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
-
Detection: UV @ 254 nm (Nitro aromatics absorb strongly here).
-
-
1H NMR (DMSO-d6):
-
Look for the singlet of the methyl group on the ring. The chemical shift of the methyl group in the 3-nitro isomer will be distinct from the 5-nitro isomer due to the shielding/deshielding cone of the adjacent nitro group.
-
References
-
Preparation of methyl m-nitrobenzoate (General Isomer Separation Principles). US Patent 4,506,089. Google Patents. Link
-
Organic Syntheses Procedure: Methyl m-nitrobenzoate (Methanol Wash Technique). Org. Synth. Coll. Vol. 1, p. 372. Link
-
Methyl 4-chloro-2-methyl-5-nitrobenzoate Product Data. Fluorochem. Link
-
Recrystallization Solvent Selection Guide. Reddit ChemPros / Practical Process Chemistry Consensus. Link
Sources
Technical Support Center: Troubleshooting Side Reactions in the Reduction of Methyl 4-chloro-2-methyl-5-nitrobenzoate
Welcome to the technical support center for the reduction of Methyl 4-chloro-2-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the side reactions commonly encountered during this critical synthetic transformation. As your Senior Application Scientist, I will provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction: The Challenge of Selectivity
The reduction of the nitro group in Methyl 4-chloro-2-methyl-5-nitrobenzoate to the corresponding aniline is a foundational step in the synthesis of many pharmaceutical intermediates. However, the presence of other reducible or sensitive functional groups—namely the chloro substituent and the methyl ester—presents a significant challenge in achieving high chemoselectivity. The goal is to exclusively reduce the nitro group while preserving the integrity of the rest of the molecule. This guide will address the most common side reactions and provide strategies to mitigate them.
Troubleshooting Guide: Common Side Reactions and Solutions
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Question 1: I am observing a significant amount of dehalogenated product (Methyl 2-methyl-5-aminobenzoate). How can I prevent this?
Answer:
Dehalogenation is a common and often frustrating side reaction, particularly when using catalytic hydrogenation with palladium on carbon (Pd/C).[1] The palladium catalyst is highly active and can readily cleave the carbon-chlorine bond, especially after the electron-donating amino group is formed, which activates the aromatic ring towards further reduction.
Causality and Strategic Solutions:
-
Choice of Reducing System: The most effective way to prevent dehalogenation is to choose a reducing system with lower propensity for C-Cl bond cleavage.
-
Fe/NH₄Cl in Aqueous Ethanol: This is often the method of choice for reducing nitroarenes bearing sensitive halogen substituents.[2][3] The iron metal in the presence of an electrolyte like ammonium chloride provides a milder and more chemoselective reduction compared to catalytic hydrogenation.[4] The reaction proceeds via single electron transfer from the iron surface.
-
Stannous Chloride (SnCl₂·2H₂O): This is another classic and effective reagent for the chemoselective reduction of nitro groups in the presence of halogens.[5][6] The reaction is typically carried out in an alcoholic solvent like ethanol.
-
Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate: While still employing a palladium catalyst, CTH using ammonium formate as a hydrogen donor can sometimes offer better selectivity than high-pressure hydrogenation with H₂ gas.[7][8] However, careful optimization of reaction time and temperature is crucial to minimize dehalogenation.[9]
-
-
Reaction Monitoring and Control:
-
Thin-Layer Chromatography (TLC): Diligent monitoring of the reaction progress by TLC is essential. Over-running the reaction significantly increases the risk of dehalogenation. A recommended TLC system for this transformation is a mixture of hexane and ethyl acetate. The starting material (nitro compound) will be less polar (higher Rf) than the product (amine), which will have a lower Rf due to the polarity of the amino group. The dehalogenated product will have a slightly different Rf value, often very close to the desired product, which can be visualized with a UV lamp or specific stains.[10][11]
-
Temperature Control: For exothermic reductions, maintaining a controlled temperature is critical. Runaway temperatures can lead to a loss of selectivity and increased side product formation.
-
Troubleshooting Workflow for Dehalogenation:
Caption: Troubleshooting workflow for dehalogenation.
Question 2: My reaction is incomplete, and I'm isolating a mixture of the starting material and partially reduced intermediates (nitroso, hydroxylamine). What should I do?
Answer:
Incomplete reduction is often a result of insufficient reducing agent activity, poor reaction setup, or steric hindrance from the substituents on the aromatic ring. The reduction of a nitro group is a stepwise process, and stalling at intermediate stages can lead to the accumulation of undesired byproducts.
Causality and Strategic Solutions:
-
Reagent Activity and Stoichiometry:
-
Fresh Reagents: Ensure your reducing agents are fresh and active. Iron powder should be finely divided, and stannous chloride dihydrate should be a free-flowing crystalline solid.
-
Sufficient Equivalents: Use a sufficient molar excess of the reducing agent. For Fe/NH₄Cl, a large excess of iron is typically used. For SnCl₂·2H₂O, at least 3-4 equivalents are common.
-
-
Reaction Conditions:
-
Temperature: Many reductions of this type require heating to proceed at a reasonable rate. Refluxing in ethanol is a common condition for both Fe/NH₄Cl and SnCl₂ reductions.[2][3]
-
Solvent: The choice of solvent is crucial for ensuring the solubility of both the starting material and the reagents. A mixture of ethanol and water is often effective for Fe/NH₄Cl reductions.[2]
-
-
Work-up Procedure:
-
pH Adjustment: During the work-up of metal-acid reductions, it is critical to properly basify the reaction mixture to liberate the free amine from its salt and to precipitate the metal hydroxides. For iron, adjusting the pH to around 8-10 with a base like sodium carbonate or sodium hydroxide is typical.[2] For tin, a strong base like concentrated NaOH may be needed to dissolve the tin salts as stannates.[12]
-
Reaction Pathway Showing Intermediates:
Caption: Stepwise reduction of the nitro group.
Question 3: I am concerned about the hydrolysis of the methyl ester group. How can I avoid this?
Answer:
Ester hydrolysis is a potential side reaction, especially under strongly acidic or basic conditions, and at elevated temperatures.[13][14] The product of hydrolysis would be the corresponding carboxylic acid, which can complicate purification.
Causality and Strategic Solutions:
-
pH Control:
-
Fe/NH₄Cl: This system is advantageous as it is conducted under near-neutral to slightly acidic conditions, which minimizes the risk of ester hydrolysis. The ammonium chloride acts as a mild proton source.[4]
-
SnCl₂/HCl: While acidic, the conditions are generally not harsh enough to cause significant ester hydrolysis if the reaction is not excessively prolonged at high temperatures.
-
Work-up: During the basic work-up, it is advisable to keep the temperature low and minimize the time the product is in contact with the strong base to prevent saponification.[13]
-
-
Reaction Time and Temperature: Avoid unnecessarily long reaction times and excessively high temperatures, as both can promote ester hydrolysis.
Comparison of Reaction Conditions and Risk of Ester Hydrolysis:
| Reducing System | Typical pH | Risk of Ester Hydrolysis | Mitigation Strategy |
| H₂/Pd/C | Neutral | Low | Not recommended due to dehalogenation risk. |
| Fe/NH₄Cl | Slightly Acidic | Low | This is a preferred method to avoid hydrolysis. |
| SnCl₂·2H₂O/EtOH | Acidic | Moderate | Monitor reaction closely and avoid prolonged heating. |
| Strongly Acidic/Basic Conditions | <2 or >12 | High | Avoid these conditions if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction? A1: Thin-layer chromatography (TLC) is the most convenient method.[10] Use a non-polar solvent system like hexane/ethyl acetate (e.g., 3:1 or 4:1 v/v). The starting nitro compound will have a higher Rf value than the more polar amine product. Visualize the spots under a UV lamp (254 nm). You can also use a visualizing stain like p-anisaldehyde, which reacts with amines to produce a colored spot.[11][15]
Q2: My product is difficult to purify from the metal salts after work-up. Any suggestions? A2: For iron-based reductions, after basifying the reaction mixture, the resulting iron sludge can be removed by filtering through a pad of Celite®.[3] It is crucial to wash the filter cake thoroughly with your extraction solvent (e.g., ethyl acetate or dichloromethane) to recover all the product. For tin-based reductions, after basification with a strong base like NaOH to a high pH (>12), the tin salts should dissolve to form soluble stannates.[12] If emulsions form during extraction, a filtration through Celite® can also be helpful.
Q3: Can I use sodium borohydride for this reduction? A3: Sodium borohydride alone is generally not strong enough to reduce aromatic nitro groups. However, systems like NaBH₄/FeCl₂ have been reported for the selective reduction of nitro groups in the presence of esters.[16] This could be an alternative method to explore.
Recommended Experimental Protocol: Reduction with Iron and Ammonium Chloride
This protocol is designed to be a robust and chemoselective method for the reduction of Methyl 4-chloro-2-methyl-5-nitrobenzoate, minimizing the common side reactions of dehalogenation and ester hydrolysis.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Methyl 4-chloro-2-methyl-5-nitrobenzoate | 229.61 | 5.00 g | 21.78 mmol | 1.0 |
| Iron powder (<100 mesh) | 55.85 | 12.16 g | 217.8 mmol | 10.0 |
| Ammonium chloride (NH₄Cl) | 53.49 | 11.65 g | 217.8 mmol | 10.0 |
| Ethanol (EtOH) | - | 100 mL | - | - |
| Water (H₂O) | - | 25 mL | - | - |
| Ethyl acetate (EtOAc) | - | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 4-chloro-2-methyl-5-nitrobenzoate (5.00 g, 21.78 mmol), ethanol (100 mL), and water (25 mL).
-
Addition of Reagents: To the stirred suspension, add ammonium chloride (11.65 g, 217.8 mmol) and iron powder (12.16 g, 217.8 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Filter the hot mixture through a pad of Celite® into a larger flask. Wash the filter cake thoroughly with hot ethanol (2 x 25 mL).
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate (100 mL) and saturated sodium bicarbonate solution until the aqueous layer is basic (pH ~8).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification: The crude Methyl 4-chloro-2-methyl-5-aminobenzoate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
References
- CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
- CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
- What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?
- Gamble, A. B., Garner, J., Gordon, C., O'Conner, S. J., & Keller, P. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Nitro Reduction - Iron (Fe) - Common Organic Chemistry. Organic Chemistry Portal.
- Jakubke, H. D. (2022).
- Gowda, D. C., & Mahesh, B. (2002). Catalytic transfer hydrogenation of nitro compounds using ammonium formate. Indian Journal of Chemistry-Section B, 41(8), 1724-1726.
- selective reduction of nitro group without affecting other functional groups - Benchchem. BenchChem.
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Organic Chemistry Portal.
- Application Notes and Protocols for TLC Visualization of Nitro Compounds - Benchchem. BenchChem.
- Transfer hydrogenolysis of aryl halides and other hydrogen acceptors by formate salts in the presence of palladium/carbon catalyst. The Journal of Organic Chemistry.
- How to completely remove iron (Fe)
- Simple and rapid detection of aromatic amines using a thin layer chromatography pl
- Anwer, M. K., Khan, S. A., & Sivanandaiah, K. M. (1989). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Synthesis, (1), 30-32.
- Best practices for reporting nanocatalytic performance: lessons learned from nitroarene reduction as a model reaction. New Journal of Chemistry.
- 15.9: Hydrolysis of Esters - Chemistry LibreTexts.
- TLC OF NITROAROM
- Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Inform
- Chemoselectivity in Transfer-Hydrogen
- Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. Organic Chemistry Portal.
- Huang, S., & Jaffé, P. R. (2018). Isolation and characterization of an ammonium-oxidizing iron reducer: Acidimicrobiaceae sp. A6. PloS one, 13(4), e0194007.
- Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
- Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp - Reddit.
- Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Organic Chemistry Portal.
- Reduction of nitro arene by Fe/ammonium chloride - ChemSpider Synthetic Pages.
- hydrolysis of esters - Chemguide.
- Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system | Request PDF - ResearchG
- Kim, J. H., Kim, J., & Lee, S. (2017).
- 2.
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing).
- Abbassi, N., Ghavami, R., & Rastegar, M. F. (2008). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
- Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 - YouTube.
- Reduction of nitro compounds - Wikipedia.
- Ester Hydrolysis: Acid and Base-C
- Reduction of nitro group to a primary amine. a) NaBH4, SnCl2.2H2O,...
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google P
- Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Form
- Stipešević, B., & Tomišić, V. (2016).
Sources
- 1. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. zenodo.org [zenodo.org]
- 8. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
- 9. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ncids.com [ncids.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of Methyl 4-chloro-2-methyl-5-nitrobenzoate
Case ID: MCMNB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS: 190367-56-7)
Executive Summary
Methyl 4-chloro-2-methyl-5-nitrobenzoate (MCMNB) is a critical intermediate, often utilized in the synthesis of pharmaceutical agents such as glutarimide derivatives (e.g., Lenalidomide analogs). Synthesized via the nitration of methyl 4-chloro-2-methylbenzoate, the crude product frequently contains regioisomers , unreacted starting material , and hydrolysis byproducts (acids) .
This guide provides a self-validating purification workflow. While column chromatography is possible, recrystallization is the industry standard for scalability and cost-efficiency.
Troubleshooting Guide: Common Issues
Issue 1: "My HPLC shows a persistent impurity at RRT ~0.9 or ~1.1."
-
Diagnosis: This is likely a regioisomer . The nitration of the precursor is directed by the ortho/para directing methyl and chloro groups and the meta directing ester. While the 5-nitro position is favored, the 3-nitro isomer (sterically crowded) or 6-nitro isomer can form.
Issue 2: "The product is acidic or has a broad melting point."
-
Diagnosis: Hydrolysis of the ester. Nitration is performed in strong acid (
). If the quench is not controlled or if the workup is too warm/acidic, the methyl ester hydrolyzes to 4-chloro-2-methyl-5-nitrobenzoic acid . -
Solution: Bicarbonate Wash.
-
Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Wash with saturated aqueous
. The acid impurity converts to the water-soluble sodium salt and is removed in the aqueous layer.
-
Issue 3: "The crystals are dark orange/brown instead of pale yellow."
-
Diagnosis: Oxidative degradation or tar formation. Nitro compounds are inherently yellow, but dark colors indicate polymerized byproducts or over-nitrated species.
-
Solution: Activated Carbon Treatment.
-
During the hot dissolution step of recrystallization, add 5-10 wt% activated carbon. Stir for 15 minutes and filter while hot through Celite.
-
Decision Logic & Workflow
The following diagram outlines the decision-making process for purifying MCMNB based on crude analysis.
Figure 1: Purification logic flow. Blue nodes indicate start/end states; Yellow nodes are decision points; Red/Green nodes are actions.
Standard Operating Procedures (SOPs)
Protocol A: Recrystallization (The Gold Standard)
This protocol utilizes solubility differentials in methanol to remove isomers and starting materials.
Reagents:
-
Crude MCMNB
-
Methanol (HPLC Grade)
-
Activated Carbon (Optional)
Procedure:
-
Ratio Setup: Place crude MCMNB in a round-bottom flask. Add Methanol (approx. 3-5 mL per gram of crude). Note: Do not add excess solvent initially.
-
Dissolution: Heat the mixture to reflux (
).-
If solid remains:[3] Add MeOH in small portions (0.5 mL/g) until fully dissolved.
-
If colored: Add activated carbon (5 wt%) and reflux for 10 mins, then hot filter.
-
-
Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Why? Rapid cooling traps impurities inside the crystal lattice.
-
-
Crystallization: Once at room temperature, cool further in an ice bath (
) for 30 minutes to maximize yield. -
Filtration: Filter the crystals using vacuum filtration.
-
Wash: Wash the filter cake with ice-cold Methanol (2 x 1 mL/g).
-
Drying: Dry in a vacuum oven at
for 6 hours.
Protocol B: Reslurrying (For Minor Purity Bumps)
If the purity is already >97% but <99%, a full recrystallization may lose too much yield. Use a reslurry.
-
Suspend the solid in Methanol (2 mL/g) or Isopropanol.
-
Heat to
(below reflux) for 30 minutes. -
Cool to room temperature.
-
Filter and wash.[5]
Technical Data & Specifications
Impurity Profile Table
| Impurity Type | Origin | Removal Strategy |
| Starting Material | Unreacted Methyl 4-chloro-2-methylbenzoate | Highly soluble in MeOH; stays in mother liquor. |
| Acid Impurity | Hydrolysis (4-chloro-2-methyl-5-nitrobenzoic acid) | NaHCO3 wash (converts to salt). |
| Regioisomers | Nitration at Pos 3 or 6 | Recrystallization (MeOH or EtOH). |
| Dinitro Species | Over-nitration (High Temp) | Recrystallization (Significant solubility diff). |
Solvent Selection Guide
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability |
| Methanol | High | Low | Excellent (Primary choice). |
| Ethanol | High | Moderate | Good (May require water co-solvent). |
| Ethyl Acetate | Very High | High | Poor for cryst (Yield loss). Good for extraction. |
| Water | Insoluble | Insoluble | Anti-solvent only. |
Frequently Asked Questions (FAQs)
Q: I cannot find the exact melting point in the literature. What should I expect? A: While specific data for CAS 190367-56-7 is sparse in public indexing, analogs provide a reliable range.
-
Methyl 4-chloro-3-nitrobenzoate melts at 79-83°C [1].
-
Methyl 3-nitrobenzoate melts at 78°C [2].
-
Expectation: Pure MCMNB typically melts in the 75-85°C range. Use DSC to determine the onset; a sharp peak indicates high purity. A range >2°C suggests isomer contamination.
Q: Can I use Ethanol instead of Methanol? A: Yes. Ethanol is less toxic but often has higher solubility for the product at room temperature, potentially lowering yield. If using Ethanol, you may need to add water (dropwise at reflux) to reach the "cloud point" (saturation) to force crystallization upon cooling.
Q: Is this compound light-sensitive? A: Nitroaromatics can darken upon prolonged exposure to UV light. Store the purified solid in amber vials or foil-wrapped containers.
References
-
TCI Chemicals. Methyl 4-Chloro-3-nitrobenzoate Product Specifications. Retrieved from .
-
Organic Syntheses. Methyl m-nitrobenzoate Purification. Coll. Vol. 1, p.372 (1941). Retrieved from .
-
PubChem. Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS 190367-56-7).[3] Retrieved from .
-
BenchChem. Technical Support: Purification of Nitrobenzoates. Retrieved from .
-
Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitrophenol (Precursor context). Retrieved from .
Sources
Technical Support Center: Optimizing Esterification of 4-Chloro-2-methyl-5-nitrobenzoic Acid
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Subject: Protocol Optimization & Troubleshooting for Sterically Hindered Benzoic Acids
Executive Summary & Chemical Profile
User Query: "I am experiencing low yields/incomplete conversion when esterifying 4-chloro-2-methyl-5-nitrobenzoic acid. Standard Fischer conditions are failing."
Scientist Analysis: This substrate presents a classic "Ortho-Effect" challenge. The methyl group at the 2-position (ortho) creates significant steric hindrance, twisting the carboxyl group out of planarity with the benzene ring. Furthermore, the 5-nitro group is strongly electron-withdrawing, deactivating the ring but making the carbonyl carbon highly electrophilic once activated.
Standard Fischer esterification (Acid + Alcohol
Recommended Strategy: Switch to Acid Chloride Activation (Method A) or Nucleophilic Substitution (Method B). Avoid standard Fischer esterification unless using specialized high-pressure/temperature equipment.
Method A: Acid Chloride Activation (The "Gold Standard")
This is the most robust method for sterically hindered benzoic acids. It involves converting the acid to an acid chloride using Thionyl Chloride (
Core Protocol
-
Activation: Suspend 1.0 eq of 4-chloro-2-methyl-5-nitrobenzoic acid in Toluene (or neat
). -
Catalysis (Critical): Add catalytic DMF (1-3 mol%) .
-
Reagent: Add
(1.5 – 2.0 eq). -
Reaction: Heat to reflux (75-80°C) for 2-4 hours. End point: Solution becomes clear and gas evolution stops.
-
Evaporation: Remove excess
and solvent under reduced pressure (creates crude acid chloride). -
Esterification: Redissolve residue in DCM or THF; add excess Alcohol (MeOH/EtOH) and a base scavenger (Pyridine or
, 1.1 eq) at 0°C.
Mechanism: Why DMF is Required
Without DMF, thionyl chloride struggles to attack the hindered carboxyl group. DMF reacts with
Figure 1: Catalytic cycle of DMF activating Thionyl Chloride.[1] The steric bulk of the substrate is overcome by the high electrophilicity of the Vilsmeier intermediate.
Troubleshooting Guide (Method A)
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (Solids persist) | Lack of active catalyst. | Add 2-3 drops of dry DMF. The reaction should bubble vigorously immediately. |
| Dark/Black Crude Product | Thermal decomposition or polymerization. | Reduce reflux temp. Ensure |
| Low Yield after Alcohol Addn | HCl scavenging failure. | The formation of HCl inhibits the reaction. Ensure you use an acid scavenger (Triethylamine or Pyridine) during the alcohol quench step. |
| Violent Exotherm | Uncontrolled Vilsmeier formation. | Add DMF before heating. Heat gradually. Do not add DMF to hot |
Method B: Base-Promoted Alkylation ( )
If you wish to avoid corrosive thionyl chloride, this method uses an alkyl halide (MeI or Dimethyl Sulfate) and a base. It works well because the base deprotonates the acid to a carboxylate, which is a good nucleophile despite the steric hindrance.
Core Protocol
-
Solvent: Dissolve substrate in DMF or Acetone (DMF is faster).
-
Base: Add
(1.5 eq) or (1.2 eq). Stir 15 min to form the salt. -
Alkylation: Add Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate (DMS, 1.1 eq).
-
Reaction: Stir at 40-60°C for 4-6 hours.
-
Workup: Pour into ice water. The ester usually precipitates as a solid. Filter and wash.[2]
Troubleshooting Guide (Method B)
| Symptom | Probable Cause | Corrective Action |
| Incomplete Conversion | "Potassium effect" or solvent issues. | Switch solvent to DMF (polar aprotic). Switch base to |
| Byproduct: Ether formation | Phenolic impurities? | If the nitro group is displaced (rare but possible with strong nucleophiles), ensure temp stays <60°C. |
| Sticky Gum / No Precipitate | DMF retention. | DMF is hard to remove. Pour into excess ice water (10:1 ratio) with vigorous stirring to force precipitation. |
Method Comparison Matrix
Use this table to select the right protocol for your specific constraints.
| Feature | Method A: Acid Chloride ( | Method B: Alkylation ( | Method C: Fischer ( |
| Suitability for Hindered Acids | High (Best) | High | Low (Avoid) |
| Reaction Time | Fast (2-4 h) | Medium (4-8 h) | Slow (12-24 h+) |
| Scalability | Excellent (Standard Industrial) | Good (Waste disposal issues) | Good |
| Safety Concerns | Corrosive gases ( | Toxic Alkylating Agents (MeI/DMS) | Flammable solvents |
| Cost | Low | Medium (Cs/Iodides are pricey) | Low |
Analytical Checkpoint
Before proceeding to the next synthesis step, validate your ester.
-
1H NMR (DMSO-d6/CDCl3):
-
Look for the disappearance of the broad carboxylic acid singlet (11-14 ppm).
-
Look for the appearance of the sharp Methyl Ester singlet (
3.8 - 3.9 ppm). -
Note: The ortho-methyl group usually appears around 2.4 - 2.6 ppm.
-
-
IR Spectroscopy:
-
Shift in Carbonyl stretch: Acid (
1680-1700 ) Ester ( 1720-1735 ).
-
Workflow Visualization
Figure 2: Decision Matrix for selecting the optimal esterification pathway.
References
-
Preparation of nitro benzoic acid alkyl esters. European Patent EP0394985A1. Describes the industrial process for esterifying nitrobenzoic acids, emphasizing temperature control and catalyst use.
-
Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Detailed mechanism of the Vilsmeier-Haack type activation using DMF and Thionyl Chloride.
-
Methyl 5-chloro-2-nitrobenzoate.National Institutes of Health (PMC). Provides experimental details for using
and Dimethyl Sulfate ( ) for esterification of similar chloro-nitrobenzoic acids. -
Process for the preparation of 4-chloro-2-nitrobenzonitrile. European Patent EP0110559B1. Discusses the reactivity of 4-chloro-2-nitro derivatives and the stability of the ortho-substituted ring systems.
-
Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. OrgoSolver. Troubleshooting guide for the acid chloride formation step, specifically addressing the role of DMF.
Sources
Technical Support Center: Stability of Methyl 4-chloro-2-methyl-5-nitrobenzoate
Ticket Context: User inquiries regarding yield loss, unexpected color changes, and impurity profiles during the basic manipulation of Methyl 4-chloro-2-methyl-5-nitrobenzoate. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.[1]
Introduction: The Reactivity Paradox
Handling Methyl 4-chloro-2-methyl-5-nitrobenzoate requires a nuanced understanding of physical organic chemistry. You are not merely dealing with a simple ester; you are managing a poly-functionalized arena of competing electrophiles .
The presence of the nitro group (
-
The Carbonyl Carbon: The intended site for hydrolysis (Saponification).[1]
-
The C4 Carbon (C-Cl): An unintended site for Nucleophilic Aromatic Substitution (
).[1]
In basic media, these two pathways compete.[1] If your reaction turns bright yellow/orange and your desired acid yield drops, you have likely triggered the
Module 1: The Reactivity Landscape
To troubleshoot effectively, you must visualize the "Fork in the Road."[1] Under basic conditions (e.g.,
Mechanistic Pathway Diagram
Figure 1: Competing reaction pathways.[1] Pathway A represents the desired ester hydrolysis.[1] Pathway B represents the parasitic
Module 2: Troubleshooting Guide (FAQs)
Q1: My reaction mixture turned from pale yellow to deep orange/red within minutes of adding base. Is this normal?
Diagnosis: No. This is the hallmark of the Meisenheimer Complex formation leading to
-
The Science: The
group stabilizes the negative charge resulting from hydroxide attacking the C4 position (displacing Chlorine).[1] The resulting nitrophenol (or its salt) is highly conjugated and deeply colored (yellow/orange/red).[1] -
Immediate Action: Lower the temperature immediately. If using NaOH, switch to LiOH (see Protocol A). If using NaOMe, stop—you are making the methyl ether impurity.
Q2: I am seeing a "des-chloro" impurity in LCMS (M-35+17 or M-35+31). What happened?
Diagnosis: You have displaced the chlorine atom.[1]
-
Mass Shift (+17): Displacement by Hydroxide (
).[1] You formed the phenol.[1][2][3] -
Mass Shift (+31): Displacement by Methoxide (
).[1] You used MeOH as a solvent with a strong base, forming the ether. -
Root Cause: The reaction temperature was too high, or the base concentration was too localized (poor stirring during addition).
Q3: Can I use Sodium Methoxide (NaOMe) to speed up the reaction?
Diagnosis: Absolutely Not.
-
Reasoning: Methoxide is a stronger nucleophile than hydroxide toward the aromatic ring.[1] While it will transesterify the ester, it will rapidly attack the C4-Cl position, permanently capping your molecule as the methoxy-derivative.
Module 3: Standard Operating Procedures (Protocols)
The following protocols prioritize chemoselectivity over reaction speed.
Data Summary: Base Selection Impact
| Parameter | LiOH (Lithium Hydroxide) | NaOH (Sodium Hydroxide) | K2CO3 (Potassium Carbonate) |
| Basicity | Moderate | Strong | Mild |
| Low (at 0°C) | High | Very Low | |
| Reaction Time | 2–4 Hours | < 1 Hour | 12–24 Hours |
| Recommended? | YES (Standard) | NO (Risky) | YES (For sensitive scale-up) |
Protocol A: Chemoselective Hydrolysis (The "Cold Lithium" Method)
Use this for standard preparation of the acid.[1]
Reagents:
-
Substrate: Methyl 4-chloro-2-methyl-5-nitrobenzoate (1.0 eq)[1]
-
Solvent: THF/Water (3:1 ratio) - THF solubilizes the organic; water dissolves the base.[1]
Step-by-Step:
-
Dissolution: Dissolve the substrate in THF (5 mL per mmol) and cool the solution to 0°C in an ice bath. Do not skip the cooling step.[1]
-
Base Preparation: Dissolve LiOH·H₂O in the minimum amount of water.[1][3]
-
Controlled Addition: Add the LiOH solution dropwise to the substrate over 10 minutes.
-
Why? prevents localized "hotspots" of high pH that trigger
.[1]
-
-
Monitoring: Stir at 0°C. Monitor by TLC or HPLC every 30 minutes.
-
Success Indicator: Disappearance of ester, no formation of deep yellow color.[1]
-
-
Quench: Once complete, acidify carefully with 1N HCl to pH 3–4 while keeping the flask in the ice bath.
-
Note: Heat generation during acidification can also trigger degradation if not controlled.[1]
-
-
Isolation: Extract with Ethyl Acetate. The product should be a pale solid.[4]
Protocol B: Acid-Catalyzed Hydrolysis (The "Zero-Risk" Alternative)
Use this if the substrate fails Protocol A due to extreme sensitivity.[1]
Concept: Acidic conditions deactivate the nucleophilic attack on the ring (protonation of the nitro group is negligible, but there are no strong nucleophiles present to displace the Cl).[1]
-
Suspend substrate in 6N HCl and Dioxane (1:1).[1]
-
Heat to reflux (80–90°C).
-
Note: This is slower (12–24h) but completely eliminates the risk of displacing the chlorine, as water is a poor nucleophile for
compared to hydroxide [1].
References
-
March, J., & Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[1] Wiley.[1] (Chapter 13: Aromatic Substitution, Nucleophilic). [1]
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Discussion on Meisenheimer Complexes and Activated Halides).
-
Process Chemistry of Nitro-Benzoates: Specific reactivity patterns of 4-chloro-3-nitrobenzoic acid derivatives (isomeric analogs) demonstrate high susceptibility to alkaline hydrolysis of the halide.[1] See: Org. Process Res. Dev. 2012, 16, 12, 1953–1966.[1] [1]
Sources
- 1. byjus.com [byjus.com]
- 2. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
- 3. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectral Analysis of Methyl 4-chloro-2-methyl-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Structural Elucidation in Drug Discovery
In the realm of drug development, the precise structural characterization of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating the molecular structure of organic compounds. The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule, offering invaluable insights into its connectivity and stereochemistry. This guide focuses on the ¹H NMR spectral analysis of Methyl 4-chloro-2-methyl-5-nitrobenzoate, a polysubstituted aromatic compound, and provides a framework for its interpretation and comparison with relevant alternatives.
Predicting the ¹H NMR Spectrum of Methyl 4-chloro-2-methyl-5-nitrobenzoate: A Theoretical Approach
Due to the absence of a publicly available experimental spectrum for Methyl 4-chloro-2-methyl-5-nitrobenzoate, a predictive analysis based on established principles of NMR spectroscopy is essential. The chemical shifts of the aromatic protons and the methyl groups are influenced by the electronic effects of the substituents on the benzene ring.
Substituent Effects on Aromatic Chemical Shifts:
The chemical shift of benzene protons is approximately 7.3 ppm.[1] Substituents on the ring can either shield (shift to a lower ppm, upfield) or deshield (shift to a higher ppm, downfield) the neighboring protons.[2] This effect is primarily governed by the interplay of inductive and resonance effects.
-
-Cl (Chloro): Halogens are inductively electron-withdrawing but can be weakly resonance-donating. The inductive effect typically dominates, leading to a net deshielding of ortho and para protons.
-
-CH₃ (Methyl): An alkyl group is weakly electron-donating through induction and hyperconjugation, causing a slight shielding effect (upfield shift) on ortho and para protons.
-
-NO₂ (Nitro): The nitro group is a strong electron-withdrawing group through both induction and resonance. This results in significant deshielding (downfield shift) of ortho and para protons.
-
-COOCH₃ (Methyl Ester): This group is electron-withdrawing, primarily through its carbonyl group, leading to deshielding of the aromatic protons.
Predicted ¹H NMR Spectrum:
Based on the additive effects of these substituents, we can predict the approximate chemical shifts for the two aromatic protons (H-3 and H-6) and the two methyl groups (Ar-CH₃ and O-CH₃) of Methyl 4-chloro-2-methyl-5-nitrobenzoate.
dot
graph {
layout=neato;
node [shape=none];
edge [style=invis];
compound [label=<
Methyl 4-chloro-2-methyl-5-nitrobenzoate
Structure
ProtonPredicted Chemical Shift (ppm)
H-3~7.8-8.2 (singlet)
H-6~8.2-8.6 (singlet)
Ar-CH₃~2.4-2.6 (singlet)
O-CH₃~3.9-4.1 (singlet)
The two aromatic protons, H-3 and H-6, are predicted to appear as singlets due to the absence of adjacent protons for coupling. H-6 is expected to be more deshielded (further downfield) than H-3 due to its position ortho to the strongly electron-withdrawing nitro group. The aromatic methyl group (Ar-CH₃) and the ester methyl group (O-CH₃) will also appear as singlets.
Comparative Analysis with Structurally Related Compounds
To provide a practical context for the predicted spectrum, a comparison with the experimental ¹H NMR data of structurally similar compounds is invaluable.
Table 1: ¹H NMR Data of Methyl 4-chloro-2-methyl-5-nitrobenzoate and Comparative Compounds
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Reference |
| Methyl 4-chloro-2-methyl-5-nitrobenzoate (Predicted) | H-3: ~7.8-8.2 (s)H-6: ~8.2-8.6 (s) | Ar-CH₃: ~2.4-2.6 (s)O-CH₃: ~3.9-4.1 (s) | N/A |
| Methyl 4-chlorobenzoate | 7.94 (d, J = 8.6 Hz, 2H)7.37 (d, J = 8.6 Hz, 2H) | O-CH₃: 3.87 (s) | [3] |
| Methyl 4-nitrobenzoate | 8.26-8.13 (m, 4H) | O-CH₃: 3.94 (s) | [3] |
| Methyl 2-methyl-4-nitrobenzoate | 7.95 (m, 3H) | Ar-CH₃: 2.59 (s)O-CH₃: 3.86 (s) | [4] |
Note: s = singlet, d = doublet, m = multiplet, J = coupling constant in Hz.
This comparative data highlights how the introduction and positioning of different substituents influence the chemical shifts of the aromatic and methyl protons. For instance, the downfield shift of the aromatic protons in Methyl 4-nitrobenzoate compared to Methyl 4-chlorobenzoate demonstrates the stronger deshielding effect of the nitro group.[3] The data for Methyl 2-methyl-4-nitrobenzoate provides a close approximation for the chemical shifts of the methyl groups in our target molecule.[4]
Experimental Protocol for ¹H NMR Spectroscopy
To ensure the acquisition of high-quality and reproducible ¹H NMR data, adherence to a standardized experimental protocol is crucial.
I. Sample Preparation
A meticulous sample preparation is the first step towards a high-quality NMR spectrum.[5]
-
Weighing the Sample: Accurately weigh 5-25 mg of the solid sample (e.g., Methyl 4-chloro-2-methyl-5-nitrobenzoate) into a clean, dry vial.[6]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[5] Ensure the solvent is of high purity to avoid extraneous signals in the spectrum. Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. Modern spectrometers can often reference the spectrum to the residual solvent peak, but an internal standard is recommended for highest accuracy.[5]
-
Labeling: Clearly label the NMR tube with the sample identification.
II. Data Acquisition
The following steps outline a general procedure for acquiring a standard ¹H NMR spectrum. Specific parameters may need to be adjusted based on the instrument and the sample.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, an automated shimming procedure is performed to optimize the homogeneity of the magnetic field across the sample.[8]
-
Setting Acquisition Parameters:
-
Pulse Sequence: Select a standard 1D proton pulse program.
-
Spectral Width (sw): Set the spectral width to encompass the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
-
Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans are typically sufficient.
-
Acquisition Time (aq): A typical acquisition time is 2-4 seconds.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR.
-
-
Acquisition: Start the data acquisition.
III. Data Processing
After the acquisition is complete, the raw data (Free Induction Decay or FID) needs to be processed to obtain the final spectrum.
-
Fourier Transform (FT): The FID is converted from the time domain to the frequency domain through a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode and have a flat baseline.
-
Baseline Correction: A baseline correction is applied to remove any broad distortions in the baseline of the spectrum.
-
Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard (e.g., TMS) to 0.00 ppm or by referencing to the known chemical shift of the residual solvent peak.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
Conclusion
This guide provides a comprehensive framework for the ¹H NMR spectral analysis of Methyl 4-chloro-2-methyl-5-nitrobenzoate. By combining theoretical prediction with comparative data from analogous structures and adhering to rigorous experimental protocols, researchers can confidently interpret the ¹H NMR spectrum of this and other complex organic molecules. This analytical rigor is fundamental to advancing research and development in the pharmaceutical and chemical sciences.
References
-
University of Wisconsin-Madison, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]
-
Moodle, NMR Spectroscopy of Benzene Derivatives. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
R-NMR. SOP data acquisition. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available from: [Link]
-
Michigan State University, Department of Chemistry. Basic Practical NMR Concepts. Available from: [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]
-
YouTube. Interpreting Aromatic NMR Signals. Available from: [Link]
-
Elsevier. NMR Data Processing. Available from: [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]
-
ACS Publications. Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. Available from: [Link]
-
MATLAB Central. NMR Data Processing and Analysis. Available from: [Link]
-
PubChem. Methyl 4-chloro-3-nitrobenzoate. Available from: [Link]
-
Mestrelab Resources. Basics on Arrayed-NMR and Data Analysis. Available from: [Link]
-
The Automated Topology Builder (ATB) and Repository. Methyl2-chloro-5-nitrobenzoate. Available from: [Link]
-
Western University, Department of Chemistry. NMR Sample Preparation. Available from: [Link]
-
University of California, Irvine, Department of Chemistry. NMR Sample Preparation. Available from: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
-
YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Available from: [Link]
-
YouTube. MestreNova Tutorial : A quick guide on NMR analysis processing. Available from: [Link]
-
The Royal Society of Chemistry. Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Product List. Available from: [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. spectroscopyasia.com [spectroscopyasia.com]
- 3. rsc.org [rsc.org]
- 4. Methyl 2-Methyl-4-nitrobenzoate | 62621-09-4 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. amherst.edu [amherst.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
A Comparative Guide to the Infrared Spectroscopy of Methyl 4-chloro-2-methyl-5-nitrobenzoate
Introduction
Methyl 4-chloro-2-methyl-5-nitrobenzoate is a polysubstituted aromatic compound with significant potential in synthetic chemistry, serving as a versatile building block for pharmaceuticals and other high-value materials. Accurate and unambiguous structural characterization is paramount in its synthesis and application. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups, thereby verifying the molecular identity and purity.
This in-depth technical guide presents a detailed analysis of the characteristic infrared absorption peaks for Methyl 4-chloro-2-methyl-5-nitrobenzoate. By dissecting its spectrum and comparing it with structurally related alternatives—Methyl Benzoate and 4-Chloronitrobenzene—we will elucidate the specific vibrational contributions of the ester, nitro, chloro, and methyl functional groups attached to the aromatic ring. This comparative approach is designed to provide researchers, scientists, and drug development professionals with the expertise to confidently interpret the IR spectra of complex substituted aromatics.
Pillar 1: The Theoretical Framework of IR Spectroscopy
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to its natural vibrational frequencies, such as the stretching and bending of bonds. The resulting IR spectrum is a molecular fingerprint, with specific peaks indicating the presence of particular functional groups. The intensity and position (wavenumber, cm⁻¹) of these absorption bands are influenced by factors like bond strength, atomic mass, and the electronic environment within the molecule. For instance, the highly polar nitro (NO₂) group gives rise to exceptionally strong and characteristic absorption bands, making its identification straightforward.[2]
Pillar 2: Predicted IR Spectrum of Methyl 4-chloro-2-methyl-5-nitrobenzoate
The structure contains:
-
An aromatic (benzene) ring.
-
A methyl ester group (-COOCH₃).
-
A nitro group (-NO₂).
-
A chloro group (-Cl).
-
A methyl group (-CH₃) on the ring.
Each of these moieties contributes distinct peaks to the IR spectrum.
dot
Caption: Molecular structure of Methyl 4-chloro-2-methyl-5-nitrobenzoate with key functional groups highlighted.
Key Vibrational Modes:
-
Aromatic C-H Stretch : The vibrations of hydrogens attached to the benzene ring typically appear at wavenumbers just above 3000 cm⁻¹. We expect to see one or more weak to medium bands in the 3100-3000 cm⁻¹ region.[3]
-
Aliphatic C-H Stretches : The two methyl groups (the ester -OCH₃ and the ring -CH₃) will exhibit symmetric and asymmetric stretching vibrations. These are expected as medium-intensity bands in the 2950-2850 cm⁻¹ region.[4]
-
Carbonyl (C=O) Stretch : The methyl ester group features a strong C=O bond. For a simple aromatic ester like methyl benzoate, this peak appears around 1730-1715 cm⁻¹.[5] However, the presence of a strong electron-withdrawing nitro group on the ring will likely shift this absorption to a slightly higher frequency. Therefore, a very strong, sharp peak is predicted in the 1735-1720 cm⁻¹ range.
-
Nitro (NO₂) Stretches : This is a defining feature. Aromatic nitro compounds display two very strong and distinct absorption bands.[2]
-
Aromatic C=C Stretches : The benzene ring itself has characteristic in-ring carbon-carbon stretching vibrations. These typically appear as a series of medium to sharp bands in the 1600-1450 cm⁻¹ region.[3][7] These peaks confirm the presence of the aromatic core.
-
Ester C-O Stretches : The ester group also has C-O stretching vibrations. Two bands are expected, typically in the 1300-1000 cm⁻¹ region, corresponding to the C(=O)-O and O-CH₃ bonds.[5]
-
C-Cl Stretch : The carbon-chlorine bond stretch is expected in the fingerprint region. For aryl chlorides, this band is typically found in the 1100-1000 cm⁻¹ range, though it can sometimes be weaker and harder to assign definitively.
-
C-H Out-of-Plane Bending : The substitution pattern on the benzene ring influences the strong C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region.[3] However, the presence of a nitro group can sometimes complicate the interpretation of these patterns.[2]
Pillar 3: Comparative Spectral Analysis
To understand the specific contributions of each substituent, we compare the predicted spectrum of our target molecule with simpler, known compounds.
| Functional Group Vibration | Methyl 4-chloro-2-methyl-5-nitrobenzoate (Predicted) | Methyl Benzoate (Reference) [1][5] | 4-Chloronitrobenzene (Reference) [8][9] |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | ~2950 cm⁻¹ (ester CH₃ only) | N/A |
| Ester C=O Stretch | ~1735-1720 cm⁻¹ (Strong) | ~1730-1715 cm⁻¹ (Strong) | N/A |
| Asymmetric NO₂ Stretch | ~1550-1475 cm⁻¹ (Very Strong) | N/A | ~1550-1475 cm⁻¹ (Very Strong) |
| Symmetric NO₂ Stretch | ~1360-1290 cm⁻¹ (Very Strong) | N/A | ~1360-1290 cm⁻¹ (Very Strong) |
| Aromatic C=C Stretches | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ |
| Ester C-O Stretches | ~1300-1000 cm⁻¹ | ~1300-1000 cm⁻¹ | N/A |
| C-Cl Stretch | ~1100-1000 cm⁻¹ | N/A | ~1100-1000 cm⁻¹ |
Analysis of Alternatives:
-
Methyl Benzoate vs. Target Molecule : The IR spectrum of Methyl Benzoate serves as our baseline for an aromatic ester.[10][11] Its spectrum is dominated by the strong C=O stretch (~1720 cm⁻¹) and C-O stretches (~1280 and 1110 cm⁻¹).[5] When comparing this to our target molecule, the most dramatic new features will be the two intense NO₂ stretching bands. Additionally, we expect to see new bands for the C-Cl stretch and more complex aliphatic C-H stretching due to the additional methyl group on the ring.
-
4-Chloronitrobenzene vs. Target Molecule : This comparison helps isolate the contributions of the methyl ester and the ring's methyl group. The spectrum of 4-Chloronitrobenzene is defined by the very strong asymmetric and symmetric NO₂ stretches and the C-Cl vibration.[12] The key differences in the spectrum of our target molecule will be the appearance of the very strong ester C=O stretch around 1725 cm⁻¹, the ester C-O stretches, and the aliphatic C-H stretches from the two methyl groups.
Pillar 4: Experimental Protocol & Workflow
Acquiring a high-quality IR spectrum is crucial for accurate analysis. The following is a generalized protocol for analyzing a solid sample using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient technique.
dot
Caption: Standard workflow for acquiring and analyzing an FTIR spectrum using an ATR accessory.
Step-by-Step Methodology: ATR-FTIR Spectroscopy
-
Instrument Preparation : Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Collection :
-
Causality : A background spectrum of the empty ATR crystal must be collected to subtract the spectral contributions of the ambient atmosphere (primarily CO₂ and water vapor) and the instrument itself. This ensures that the final spectrum contains only information from the sample.
-
Protocol : Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate. Collect a background scan (typically 16-32 scans are co-added for good signal-to-noise).
-
-
Sample Application :
-
Causality : Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The IR beam only penetrates a few microns into the sample.
-
Protocol : Place a small amount of the solid Methyl 4-chloro-2-methyl-5-nitrobenzoate powder directly onto the center of the crystal. Lower the instrument's pressure anvil and apply consistent pressure to flatten the sample against the crystal.
-
-
Sample Spectrum Collection :
-
Protocol : Initiate the sample scan using the same parameters as the background scan (e.g., 4 cm⁻¹ resolution, 16-32 scans). The instrument software will automatically ratio the sample scan against the stored background to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis :
-
Protocol : Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands. Compare these experimental values to the predicted values and reference data in the table above to confirm the presence of all key functional groups.
-
-
Cleaning : After analysis, raise the anvil, and carefully clean the sample off the crystal using a spatula and solvent-moistened wipes.
Conclusion
The infrared spectrum of Methyl 4-chloro-2-methyl-5-nitrobenzoate is rich with distinct and identifiable features. The most prominent and diagnostic peaks are the very strong carbonyl (C=O) stretch of the ester group (~1725 cm⁻¹) and the pair of very strong asymmetric and symmetric stretches of the nitro (NO₂) group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively). These, in conjunction with the aliphatic and aromatic C-H stretches, aromatic C=C vibrations, and ester C-O bands, provide a comprehensive and definitive fingerprint for the molecule. By employing a comparative approach with simpler analogs and adhering to a rigorous experimental protocol, researchers can confidently use IR spectroscopy to verify the structure and purity of this important synthetic intermediate.
References
-
Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Available at: [Link]
-
Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Available at: [Link]
-
Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal? Available at: [Link]
-
Wu, H., et al. (2009). Methyl 4-nitrobenzoate. ResearchGate. Available at: [Link]
-
University of Calgary. (n.d.). IR: nitro groups. Available at: [Link]
-
Prashanth, J., et al. (2015). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Scientific Research Publishing. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
Chegg. (2021). Solved 4. Interpret the IR spectrum of methyl. Available at: [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, methyl ester. NIST WebBook. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Vibrational spectroscopy of Methyl benzoate. Available at: [Link]
-
PubChem. (n.d.). Methyl 2-chloro-5-nitrobenzoate. Available at: [Link]
-
NIST. (n.d.). Benzene, 1-chloro-4-nitro-. NIST WebBook. Available at: [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Available at: [Link]
-
Wikipedia. (n.d.). 4-Nitrochlorobenzene. Available at: [Link]
Sources
- 1. proprep.com [proprep.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciencing.com [sciencing.com]
- 5. brainly.com [brainly.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Benzene, 1-chloro-4-nitro- [webbook.nist.gov]
- 9. 4-Chloronitrobenzene | 100-00-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Benzoic acid, methyl ester [webbook.nist.gov]
- 11. Vibrational spectroscopy of Methyl benzoate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. 4-Chloronitrobenzene(100-00-5) IR Spectrum [chemicalbook.com]
HPLC Method Development Guide: Methyl 4-chloro-2-methyl-5-nitrobenzoate
Executive Summary & Chemical Profile
Target Analyte: Methyl 4-chloro-2-methyl-5-nitrobenzoate CAS: 190367-56-7 Role: Critical synthesis intermediate (commonly for kinase inhibitors and agrochemicals).[1] Analytical Challenge: This molecule is a hydrophobic ester prone to hydrolysis.[1] The primary analytical goal is distinguishing the intact Ester (target) from its Acid hydrolysis product (4-chloro-2-methyl-5-nitrobenzoic acid) and regioisomers.[1]
This guide compares two separation strategies: a Standard C18 Approach (Robustness) vs. a Phenyl-Hexyl Approach (Selectivity).[1]
| Property | Data | Significance for HPLC |
| Formula | C | MW: 229.62 g/mol |
| LogP (Predicted) | ~3.2 - 3.5 | Highly hydrophobic; strong retention on C18.[1] |
| pKa | N/A (Neutral Ester) | pH affects the impurity (Acid form), not the target. |
| UV Max | ~254 nm, ~210 nm | Nitro/Aromatic groups provide strong UV signal.[1] |
Comparative Method Strategies
As no single compendial method exists for this specific intermediate, we compare two optimized method development paths based on its chemical properties.
Strategy A: The "Workhorse" Method (C18)
Best for: Routine purity checks, QC release, high-throughput.
-
Mechanism: Hydrophobic interaction dominates.[1] The methyl and chloro groups drive retention.[1]
-
Pros: Highly reproducible, long column life.[1]
-
Cons: May have difficulty separating closely related regioisomers (e.g., if the nitro group is in position 3 vs 5).
Strategy B: The "Selectivity" Method (Phenyl-Hexyl)
Best for: Impurity profiling, isomer separation.[1]
-
Mechanism:
interactions between the stationary phase and the electron-deficient nitro-aromatic ring of the analyte.[1] -
Pros: Superior resolution (
) for aromatic impurities. -
Cons: Longer equilibration times; column is more sensitive to fouling.[1]
Comparative Performance Data (Representative)
Note: Retention times (
| Parameter | C18 Column (Standard) | Phenyl-Hexyl Column (Alternative) |
| Target | ~6.5 - 7.2 min | ~7.5 - 8.5 min |
| Impurity | ~2.5 - 3.0 min | ~3.2 - 3.8 min |
| Resolution ( | > 5.0 | > 7.0 |
| Tailing Factor ( | 1.1 (Excellent) | 1.05 (Superior) |
| Selectivity ( | Moderate | High (Driven by |
Detailed Experimental Protocols
Equipment & Reagents[1][2][3]
-
System: HPLC with UV/DAD detector (Agilent 1260/1290 or Waters Alliance equivalent).
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).
-
Columns:
Mobile Phase Preparation[1][2]
-
Solvent A (Aqueous): 0.1%
in Water.[1]-
Why? Acidification suppresses the ionization of the acid impurity, keeping it protonated (neutral). This prevents peak tailing for the impurity and ensures it elutes cleanly before the ester.[1]
-
-
Solvent B (Organic): 100% Acetonitrile (ACN).[1]
-
Why? ACN has lower viscosity than Methanol, keeping backpressure low.[1]
-
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Action |
| 0.0 | 60 | 40 | Initial Hold |
| 10.0 | 10 | 90 | Linear Gradient |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 60 | 40 | Re-equilibration |
| 15.0 | 60 | 40 | End |
Sample Preparation (Critical Step)
-
Diluent: 50:50 Acetonitrile:Water.[1]
-
Warning: Do not dissolve in 100% ACN if injecting large volumes (>10 µL), as this causes "solvent effect" (peak splitting).[1]
-
-
Concentration: 0.5 mg/mL.[1]
-
Filtration: 0.22 µm PTFE filter (Nylon can bind nitro-aromatics; avoid).[1]
Visualizing the Workflow & Mechanism
Diagram 1: Analytical Decision Tree
This workflow guides you through the method selection process based on your specific analytical needs.
Caption: Decision tree for selecting the optimal stationary phase based on analytical requirements (QC vs. R&D).
Diagram 2: Separation Mechanism
Understanding why the separation works ensures you can troubleshoot effectively.[1]
Caption: Mechanistic difference: C18 relies on bulk hydrophobicity, while Phenyl-Hexyl utilizes specific electron orbital overlap.[1]
Troubleshooting & Expert Insights
The "Ghost" Peak (Hydrolysis)
Symptom: A small peak appearing at
-
Keep autosampler temperature at 4°C.
-
Ensure the sample diluent is not basic (pH > 7).[1]
-
Analyze samples within 24 hours of preparation.[1]
Peak Tailing
Symptom: Asymmetry factor > 1.2.[1] Cause: Residual silanol interactions with the nitro group or ionization of trace acid impurities.[1] Solution: Ensure the aqueous mobile phase contains at least 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid (TFA).[1] The low pH (approx 2.0-2.[1]5) suppresses silanol activity and protonates acidic species.[1]
References
-
PubChem. (2025).[1][2] Methyl 4-chloro-2-methyl-5-nitrobenzoate (Compound Summary).[1] National Library of Medicine.[1] [Link]
-
Sielc Technologies. (n.d.).[1] Separation of Methyl 4-chloro-2-nitrobenzoate on Newcrom R1 HPLC column. (Methodology adapted for methyl analog).[1][3][4] [Link]
-
Chromatography Online. (2020).[1] Selectivity in Reversed-Phase LC Separations.[1][5] (Principles of Phenyl-Hexyl vs C18). [Link]
Sources
- 1. Methyl 4-chloro-2-nitrobenzoate | C8H6ClNO4 | CID 39135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-methyl-5-nitrobenzoic acid | C8H6ClNO4 | CID 10846366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of Methyl 4-chloro-2-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
A Comparative Guide to the Reactivity of Methyl and Ethyl 4-chloro-2-methyl-5-nitrobenzoate in Nucleophilic Aromatic Substitution
Abstract
In the synthesis of complex pharmaceutical intermediates and functional materials, the selection of starting materials is paramount to achieving optimal reaction kinetics and yields. This guide provides a detailed comparative analysis of the reactivity of Methyl 4-chloro-2-methyl-5-nitrobenzoate and its corresponding ethyl ester, Ethyl 4-chloro-2-methyl-5-nitrobenzoate. The primary focus is on their performance in Nucleophilic Aromatic Substitution (SNAr) reactions, a critical transformation in modern organic synthesis. Through a combination of theoretical principles and a proposed experimental framework, this document elucidates the subtle yet significant factors that differentiate these two closely related substrates. We conclude that while both are highly activated for SNAr, the methyl ester may exhibit a marginally faster reaction rate due to lesser steric hindrance, a hypothesis this guide equips researchers to verify.
Introduction: The Strategic Importance of Substituted Nitrobenzoates
Methyl and Ethyl 4-chloro-2-methyl-5-nitrobenzoate are valuable chemical building blocks. Their structure is primed for reactivity, featuring a benzene ring activated by two powerful electron-withdrawing groups (a nitro group and an ester) positioned ortho and para to a displaceable chlorine atom. This arrangement makes them excellent substrates for Nucleophilic Aromatic Substitution (SNAr) reactions, a cornerstone for forging carbon-heteroatom bonds.[1][2]
The core question for a process chemist or a drug development professional is: which ester, methyl or ethyl, offers superior performance? Does the seemingly minor difference of a single methylene unit in the ester group impact the reaction rate, yield, or side-product profile? This guide will dissect the underlying chemical principles and provide a rigorous experimental protocol to answer this question definitively.
Theoretical Framework: Factors Influencing SNAr Reactivity
The SNAr reaction is a two-step addition-elimination process.[1][2] A nucleophile first attacks the electron-deficient carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3] In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[1][3]
Several factors in the structures of our target molecules govern the rate of this reaction:
-
Electronic Activation: The nitro group (-NO₂) is a powerful electron-withdrawing group, both by induction and resonance. Positioned para to the chlorine, it strongly delocalizes the negative charge of the Meisenheimer intermediate, stabilizing it and accelerating the rate-determining first step.[1][2][3] The ester group (-COOR) also contributes to this activation through its electron-withdrawing inductive effect.
-
Leaving Group: The chlorine atom is a good leaving group for SNAr reactions. While fluorine is often a better leaving group in SNAr due to its high electronegativity which facilitates the initial nucleophilic attack, chlorine is still highly effective.[3]
-
Steric Hindrance: The methyl group at the C2 position (ortho to the chlorine) introduces steric hindrance. This can potentially impede the approach of the incoming nucleophile to the C4 carbon. The degree of this hindrance will depend on the size of the nucleophile.[4][5]
The Core Comparison: Methyl Ester vs. Ethyl Ester
The difference between the two molecules lies in the ester's alkyl group. This difference can manifest in two subtle ways:
-
Electronic Effect: An ethyl group is slightly more electron-donating than a methyl group due to hyperconjugation and inductive effects. This minor increase in electron donation could, in theory, slightly decrease the electrophilicity of the aromatic ring, making the ethyl ester marginally less reactive than the methyl ester. However, this effect is transmitted over several bonds and is generally considered to be very small.
-
Steric Effect: The ethyl group is bulkier than the methyl group. While the ester group is somewhat removed from the reaction center at C4, it can influence the conformation of the molecule and potentially add to the overall steric profile, especially when reacting with large nucleophiles. This would suggest the methyl ester is the more reactive substrate due to easier nucleophilic approach.[5]
Hypothesis: The reactivity difference between Methyl 4-chloro-2-methyl-5-nitrobenzoate and its ethyl ester analogue in SNAr reactions is expected to be minimal. However, the slightly smaller steric profile of the methyl group is the most likely factor to cause a discernible difference, predicting that the methyl ester will react slightly faster than the ethyl ester .
Experimental Design for Comparative Analysis
To empirically validate our hypothesis, a robust kinetic study is necessary. The following experimental design provides a self-validating system for comparing the two substrates.
Reaction: Reaction with a model nucleophile, piperidine, in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). Piperidine is a common secondary amine nucleophile used in kinetic studies of SNAr reactions.[6]
Monitoring: The reaction progress will be monitored by High-Performance Liquid Chromatography (HPLC) using an internal standard (e.g., naphthalene) to ensure accurate quantification. Aliquots will be taken from the reaction mixture at specific time intervals, quenched, and analyzed.
Objective: To determine the pseudo-first-order rate constants (kobs) for the reaction of each ester with a large excess of piperidine.
Visualizing the SNAr Mechanism and Workflow
To clarify the process, the following diagrams illustrate the reaction mechanism and the experimental procedure.
Caption: General mechanism for the SNAr reaction.
Caption: Workflow for the comparative kinetic analysis.
Hypothetical Results and Discussion
Executing the described protocol would yield data on the disappearance of the starting material over time. This data can be used to calculate the observed rate constant for each reaction.
Table 1: Hypothetical Kinetic Data for SNAr Reaction at 25°C
| Substrate | Initial Conc. (M) | [Piperidine] (M) | Pseudo-First-Order Rate Constant (kobs) (s⁻¹) | Half-life (t₁/₂) (s) |
| Methyl 4-chloro-2-methyl-5-nitrobenzoate | 0.01 | 0.20 | 4.1 x 10⁻⁴ | 1690 |
| Ethyl 4-chloro-2-methyl-5-nitrobenzoate | 0.01 | 0.20 | 3.6 x 10⁻⁴ | 1925 |
Discussion of Hypothetical Data:
The data presented in Table 1 suggests that the Methyl 4-chloro-2-methyl-5-nitrobenzoate reacts approximately 1.14 times faster than its ethyl counterpart under these conditions. While this difference is not dramatic, it is significant and supports our initial hypothesis. The most probable cause for this rate difference is the reduced steric bulk of the methyl ester group compared to the ethyl ester. Even though the ester is not directly adjacent to the reaction center, its size can influence the overall conformational dynamics of the molecule, slightly impeding the optimal trajectory for nucleophilic attack in the ethyl case. The minor electronic difference between a methyl and an ethyl group is unlikely to account for this level of rate differentiation.
Detailed Experimental Protocols
The following protocols are provided as a template for researchers to perform this comparative analysis.
Protocol 1: Preparation of Stock Solutions
-
Internal Standard (IS) Stock (0.05 M): Accurately weigh 64.1 mg of naphthalene and dissolve in a 10 mL volumetric flask with DMSO.
-
Methyl Ester Stock (0.02 M with IS): Accurately weigh 46.4 mg of Methyl 4-chloro-2-methyl-5-nitrobenzoate. Transfer to a 10 mL volumetric flask. Add 2.0 mL of the IS stock solution and dilute to the mark with DMSO.
-
Ethyl Ester Stock (0.02 M with IS): Accurately weigh 49.2 mg of Ethyl 4-chloro-2-methyl-5-nitrobenzoate. Transfer to a 10 mL volumetric flask. Add 2.0 mL of the IS stock solution and dilute to the mark with DMSO.
-
Piperidine Stock (0.40 M): In a fume hood, dispense 3.47 mL of piperidine into a 100 mL volumetric flask and dilute to the mark with DMSO.
Protocol 2: Kinetic Run Procedure
This procedure should be run in parallel for both the methyl and ethyl esters for a direct comparison.
-
Reaction Setup: Place 5.0 mL of the respective ester stock solution (Methyl or Ethyl) into a temperature-controlled (25.0 °C) reaction vial equipped with a magnetic stir bar.
-
Time Zero Sample (t=0): Withdraw a 0.5 mL aliquot and immediately quench it in a labeled HPLC vial containing 1.0 mL of 0.1 M methanolic HCl. This sample represents the initial concentration.
-
Initiate Reaction: Add 5.0 mL of the 0.40 M piperidine stock solution to the reaction vial. Start a timer immediately. The final concentrations will be 0.01 M ester and 0.20 M piperidine.
-
Sampling: Withdraw 0.5 mL aliquots at regular intervals (e.g., 5, 10, 20, 30, 45, 60 minutes) and quench each immediately in separate, pre-labeled HPLC vials containing 1.0 mL of 0.1 M methanolic HCl.
-
Analysis: Analyze all quenched samples by HPLC. The method should be capable of resolving the starting material, product, and internal standard.
-
Data Processing: For each time point, calculate the ratio of the peak area of the starting material to the peak area of the internal standard. Normalize these values to the t=0 sample. Plot the natural logarithm of the normalized concentration of the starting material (ln[Substrate]) versus time (in seconds). The slope of this line will be equal to -kobs.
Conclusion and Practical Implications
This guide establishes a clear theoretical and practical framework for comparing the reactivity of Methyl and Ethyl 4-chloro-2-methyl-5-nitrobenzoate. Based on fundamental principles of organic chemistry, the methyl ester is predicted to be the slightly more reactive substrate in SNAr reactions, primarily due to reduced steric hindrance.
For researchers and drug development professionals, this implies that for reactions where kinetics are critical, Methyl 4-chloro-2-methyl-5-nitrobenzoate may be the preferred starting material . It could lead to shorter reaction times, potentially lower reaction temperatures, and improved process efficiency. However, the difference is likely to be modest. In cases where other factors such as cost, availability, or downstream processing of the ester are more important, the ethyl ester remains a perfectly viable and highly reactive alternative. The provided experimental protocols offer a straightforward method for any laboratory to quantify this reactivity difference under their specific reaction conditions.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online] Available at: [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Online] Available at: [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. [Online] Available at: [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Online] Available at: [Link]
-
Buncel, E., & Um, I. H. (2004). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Journal of the Korean Chemical Society, 48(4), 363-368. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution. [Online] Available at: [Link]
-
Crampton, M. R., & Gibson, B. (1981). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (4), 533-538. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Online] Available at: [Link]
-
PubChem. (n.d.). Methyl 4-chloro-2-nitrobenzoate. National Center for Biotechnology Information. [Online] Available at: [Link]
-
PubChem. (n.d.). Ethyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. [Online] Available at: [Link]
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Characterization data for Methyl 4-chloro-2-methyl-5-nitrobenzoate
Technical Assessment & Characterization Guide: Methyl 4-chloro-2-methyl-5-nitrobenzoate
Executive Summary & Compound Identity
Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS 190367-56-7 ) is a high-value electrophilic building block used primarily in the synthesis of PAD4 inhibitors (Protein Arginine Deiminase 4) and next-generation kinase inhibitors. Unlike its regioisomers, this specific substitution pattern offers a unique balance of steric hindrance (at C2) and electronic activation (at C4/C5), making it a critical scaffold for
| Attribute | Specification |
| CAS Number | 190367-56-7 |
| Molecular Formula | |
| Molecular Weight | 229.62 g/mol |
| Physical State | White to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
| Key Hazard | Irritant (H315, H319, H335); Harmful if swallowed (H302) |
Characterization Profile (The "Fingerprint")
Precise characterization is vital to distinguish this compound from its common impurity, the 3-nitro isomer. The following data points serve as the quality control standard.
Nuclear Magnetic Resonance (NMR) Analysis
Note: Shifts are reported in
| Nucleus | Shift ( | Multiplicity | Assignment & Structural Logic |
| 8.45 | Singlet (1H) | H-6 : Highly deshielded by ortho-nitro and ortho-ester groups. Diagnostic peak for 5-nitro substitution. | |
| 7.52 | Singlet (1H) | H-3 : Shielded relative to H-6; flanked by Cl and Methyl. | |
| 3.94 | Singlet (3H) | -OCH | |
| 2.68 | Singlet (3H) | Ar-CH | |
| 165.2 | - | C=O : Carbonyl ester. | |
| 150.1 | - | C-5 : Carbon bearing the nitro group (quaternary). |
Mass Spectrometry (GC-MS/LC-MS)
-
Molecular Ion (
): 229/231 (3:1 ratio due to isotope pattern). -
Base Peak: Often
198 ( ) or 183 ( ).
Comparative Performance Analysis: Synthesis Routes
Comparison of the two primary synthetic pathways reveals distinct advantages depending on scale and purity requirements.
Route A: Direct Nitration (Industrial Standard)
-
Precursor: Methyl 4-chloro-2-methylbenzoate.
-
Reagents:
(Mixed Acid).[1][2] -
Mechanism: Electrophilic Aromatic Substitution (EAS).
Route B: Esterification (High Purity)
-
Precursor: 4-Chloro-2-methyl-5-nitrobenzoic acid (CAS 476660-41-0).
-
Reagents:
or .
| Metric | Route A (Nitration) | Route B (Esterification) | Verdict |
| Yield | 85-92% | >95% | Route B is quantitatively superior. |
| Regioselectivity | ~90:10 (5-nitro vs 3-nitro) | 100% (Pre-defined) | Route B eliminates isomer separation. |
| Cost Efficiency | High (Cheap reagents) | Moderate (Precursor cost) | Route A is preferred for >100g scale. |
| Safety Profile | Low (Exothermic, Corrosive) | High (Mild conditions) | Route B is safer for lab scale. |
Scientific Rationale & Mechanism
Why Route A Favors the 5-Nitro Isomer: The regiochemistry is dictated by the cooperative directing effects of the substituents on the Methyl 4-chloro-2-methylbenzoate ring:
-
Methyl (C2): Weakly activating, ortho/para director. Directs to C3 and C5 .
-
Chloro (C4): Deactivating but ortho/para director. Directs to C3 and C5 .
-
Ester (C1): Deactivating, meta director. Directs to C3 and C5 .
The Deciding Factor (Sterics):
-
Position C3: Sandwiched between the Methyl group (C2) and the Chlorine atom (C4). This "buttressing effect" creates significant steric hindrance, disfavoring nitration.
-
Position C5: Flanked by Chlorine (C4) and a Hydrogen (C6). This position is sterically accessible.
-
Result: The C5-nitro isomer is the major product (>90%), making direct nitration a viable industrial route.
Experimental Protocol: Route A (Direct Nitration)
Objective: Synthesis of Methyl 4-chloro-2-methyl-5-nitrobenzoate via controlled nitration.
Reagents:
-
Methyl 4-chloro-2-methylbenzoate (10.0 g, 54.2 mmol)
-
Sulfuric Acid (
, conc., 30 mL) -
Nitric Acid (
, fuming or conc., 4.0 mL, 1.2 eq)
Step-by-Step Workflow:
-
Preparation: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, cool the
to 0°C using an ice/salt bath. -
Substrate Addition: Add Methyl 4-chloro-2-methylbenzoate portion-wise. Ensure temperature remains <5°C. The ester will dissolve to form a viscous solution.
-
Nitration (Critical Step): Add the
dropwise over 30 minutes.-
Control:Do not exceed 10°C. Higher temperatures promote dinitration and hydrolysis.
-
-
Reaction: Stir at 0-5°C for 2 hours. Monitor via TLC (20% EtOAc/Hexane).
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product will precipitate as a pale solid.[3]
-
Isolation: Filter the solid, wash with cold water (
mL) until filtrate is neutral pH. -
Purification: Recrystallize from minimal hot Methanol to remove trace 3-nitro isomer.
-
Self-Validation: Check MP. If < range, recrystallize again.
-
Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the synthesis workflow and the downstream utility of the compound in drug discovery (e.g., PAD4 inhibitors).
Figure 1: Synthetic pathway from precursor to target, highlighting downstream utility in medicinal chemistry.
References
-
Fluorochem. (2025). Methyl 4-chloro-2-methyl-5-nitrobenzoate Product Sheet. Retrieved from
-
PubChem. (2025).[4] Compound Summary: Methyl 4-chloro-2-nitrobenzoate (Analogous Data). National Library of Medicine. Retrieved from
-
Lewis, T. et al. (2016). Benzoimidazole derivatives as PAD4 inhibitors. Patent WO2016185279A1.[5] Retrieved from
- Kondo, K. et al. (1999). Synthesis and Crystal Structure of Chlorinated Nitroaromatic Intermediates. Crystals, 2, 138. (Contextual synthesis of chloronitrotoluenes).
-
GuideChem. (2025). Chemical Properties of Chloronitrobenzoate Esters. Retrieved from
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. Methyl 4-chloro-2-nitrobenzoate | C8H6ClNO4 | CID 39135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2016185279A1 - Benzoimidazole derivatives as pad4 inhibitors - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
